Tyrphostin AG30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3- |
InChI Key |
CJMWBHLWSMKFSM-CLTKARDFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tyrphostin AG30: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of synthetic compounds, it is designed to compete with ATP at the catalytic site of the kinase domain.[1][3][4] This competitive inhibition prevents the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that are pivotal for cell proliferation, survival, and differentiation.[1][4][5] Dysregulation of the EGFR signaling network is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6] this compound serves as a valuable tool for studying EGFR-mediated signaling and as a potential lead compound for the development of anti-cancer therapeutics.[7]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site within the tyrosine kinase domain of EGFR.[1][4] By occupying this site, this compound prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling molecules.[1] This blockade of signal transduction leads to the inhibition of cellular processes that are dependent on EGFR activation, such as cell proliferation and survival.[1]
The primary downstream signaling pathways affected by the inhibition of EGFR phosphorylation are the Ras-Raf-MEK-ERK (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)-Akt pathway, and the JAK-STAT pathway, specifically through the inhibition of STAT5 activation.[5][6] The MAPK/ERK pathway is primarily involved in regulating cell proliferation, while the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis.[6] The inhibition of STAT5 activation has been well-documented as a direct consequence of this compound's activity.[5]
Data Presentation: Inhibitory Activity of this compound
Table 1: Summary of this compound Activity
| Parameter | Target/Pathway | Observed Effect | Cell Line/System |
| Activity | EGFR Tyrosine Kinase | Potent and selective inhibitor | In vitro |
| Cellular Effect | c-ErbB induced self-renewal | Selective inhibition | Primary Erythroblasts |
| Downstream Effect | STAT5 Activation | Inhibition | Primary Erythroblasts |
Table 2: Comparative IC50 Values of Related Tyrphostin Compounds
| Compound | Primary Target(s) | IC50 Value | Reference |
| Tyrphostin AG1478 | EGFR | 3 nM | [2] |
| Tyrphostin AG490 | JAK2, EGFR | 10 µM (Jak2), 2 µM (EGFR) | [9] |
| Tyrphostin AG825 & AG879 | IL-6-induced STAT3 phosphorylation | ~15 µM | [5] |
| Tyrphostin-47 | Cyclin B1 reduction | 100 µM | [5] |
Note: The IC50 values are highly dependent on the specific assay conditions and cell lines used.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These protocols are based on established methods for studying EGFR inhibitors.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dilute the EGFR enzyme, peptide substrate, and ATP to their final desired concentrations in the kinase buffer.
-
-
Reaction Setup:
-
In a multi-well plate, add the kinase buffer, the this compound at various concentrations (or DMSO as a vehicle control), and the EGFR enzyme.
-
Pre-incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding the ATP and substrate mixture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.
-
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).[6]
-
-
Incubation:
-
Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition:
-
Add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.[2]
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value for cell growth inhibition.[6]
-
Western Blot Analysis of EGFR and STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, providing a direct measure of the inhibition of upstream kinase activity.[2]
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies, e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-STAT5 (Tyr694), and anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activity.[1]
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.[1]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[6]
-
Lyse the cells on ice using the lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.[11]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-STAT5) diluted in blocking buffer, typically overnight at 4°C.[2][5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.[6]
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.[6]
-
Conclusion
This compound is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable research tool for investigating EGFR-mediated signaling pathways.[1][2] Its ability to block the activation of key downstream effectors like STAT5 highlights its specific mechanism of action.[5] While comprehensive quantitative data on its inhibitory profile is limited in publicly available literature, the provided protocols offer a robust framework for its characterization in various experimental settings. Further research to define its IC50 values across a broad panel of kinases and to fully elucidate its effects on downstream signaling will be beneficial for its application in targeted cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Tyrphostin AG30: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of synthetic compounds, it is designed to compete with ATP for its binding site within the catalytic domain of protein tyrosine kinases.[4][5] By targeting the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the initiation of downstream signaling cascades.[6] This inhibition leads to the suppression of critical cellular processes often dysregulated in cancer, such as cell proliferation and survival.[1][6] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular interactions.
Core Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain.[1][5] This action prevents the autophosphorylation of the receptor, which is a crucial initial step in the activation of downstream signaling pathways.[7][8] Consequently, the recruitment and phosphorylation of downstream effector proteins are abrogated, leading to the attenuation of signals that promote cell growth and survival.[9][10]
Downstream Signaling Pathways Affected by this compound
The inhibition of EGFR autophosphorylation by this compound directly impacts several key intracellular signaling cascades. The most prominently documented downstream effect is on the STAT5 pathway, with significant implications for the MAPK/ERK and PI3K/Akt pathways as well.
Inhibition of the STAT5 Pathway
A well-documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[7][11] In primary erythroblasts, this compound has been shown to selectively inhibit the self-renewal induction by c-ErbB (a homolog of EGFR) through the suppression of STAT5 activation.[2][7]
Modulation of MAPK/ERK and PI3K/Akt Pathways
Given that the MAPK/ERK and PI3K/Akt pathways are critical downstream effectors of EGFR signaling, it is highly probable that this compound impacts these cascades.[6] The MAPK/ERK pathway is primarily involved in regulating cell proliferation, while the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis.[6] By blocking the initial EGFR autophosphorylation, this compound is expected to prevent the activation of these pro-survival and proliferative pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Tyrphostin AG30 and STAT5 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of EGFR, which in turn blocks receptor autophosphorylation and abrogates downstream signaling cascades crucial for cell proliferation and survival. A significant and well-documented downstream consequence of this compound-mediated EGFR inhibition is the suppression of Signal Transducer and Activator of Transcription 5 (STAT5) activation. This technical guide provides a comprehensive overview of the core principles of this compound's effect on STAT5 activation, including quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.
Data Presentation
The inhibitory activity of this compound is typically characterized by its half-maximal inhibitory concentration (IC50). However, specific IC50 values for the direct inhibition of STAT5 phosphorylation by this compound are not widely available in public literature. The data presented below is based on available information and should be considered in the context of the specific experimental systems cited.
| Compound | Target/Process | Cell Line/System | IC50 Value | Reference |
| This compound | Dose-dependent inhibition of an unspecified downstream effect | Schwannoma cells | ≈ 15 µM | |
| This compound | EGFR Tyrosine Kinase | Not Specified | Potent and selective inhibitor | [1][2] |
| This compound | STAT5 Activation | Primary Erythroblasts | Selective inhibitor | [3][4][5] |
| This compound | Cell Viability | Breast Cancer Cell Lines (MCF-7, MDA-MB-231, SK-BR-3, T-47D) | Data to be determined experimentally |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of this compound and its effect on STAT5 activation, the following diagrams illustrate the key signaling pathway and a general experimental workflow for its investigation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on STAT5 activation.
Western Blotting for STAT5 Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively measure the inhibition of STAT5 phosphorylation by this compound.[6]
Materials:
-
Cell line of interest (e.g., A431, primary erythroblasts)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT5 (pY694), anti-total-STAT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[6]
-
Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.[6]
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 1-2 hours.[6]
-
Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the EGFR pathway.[6]
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells once with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with intermittent vortexing.[7]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) diluted in 5% BSA/TBST overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[7]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.[8]
-
Flow Cytometry for Intracellular Phospho-STAT5
This protocol allows for the quantitative measurement of STAT5 phosphorylation at the single-cell level.[9]
Materials:
-
Cell suspension (e.g., primary T cells, immortalized IL-2 dependent cell line)
-
Complete culture medium
-
Cytokine for stimulation (e.g., IL-2, IL-7, IL-15)
-
This compound
-
Paraformaldehyde (PFA)
-
Methanol (B129727) (ice-cold)
-
FACS buffer (PBS with 0.5% BSA and 0.1% sodium azide)
-
Fluorophore-conjugated anti-phospho-STAT5 (pY694) antibody
-
(Optional) Antibodies for cell surface markers
Procedure:
-
Cell Preparation and Starvation:
-
Treatment and Stimulation:
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Wash the cells with FACS buffer.
-
Stain with the fluorophore-conjugated anti-phospho-STAT5 antibody for 30 minutes at room temperature in the dark.[9]
-
(Optional) Co-stain with antibodies for cell surface markers.
-
-
Data Acquisition and Analysis:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the relevant cell populations.
-
Cell Viability Assay (MTT) for IC50 Determination
This colorimetric assay measures cell viability and can be used to determine the IC50 of this compound on cell proliferation.[10][6]
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[10]
-
Include a vehicle control (DMSO).[10]
-
Replace the medium in the wells with the prepared drug dilutions.[10]
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Remove the medium containing MTT.[2]
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
-
Data Analysis:
Conclusion
This compound serves as a critical research tool for investigating EGFR-mediated signaling pathways and their downstream consequences, such as the activation of STAT5. While direct quantitative data on the inhibition of STAT5 phosphorylation by this compound is limited, its potent and selective action on EGFR provides a clear mechanism for its observed effects on the STAT5 pathway. The detailed protocols provided in this guide offer a robust framework for researchers to further explore and quantify the impact of this compound in various cellular contexts, contributing to a deeper understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. benchchem.com [benchchem.com]
Tyrphostin AG30: An In-Depth Technical Guide to its Biological Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostins are a class of synthetic small molecules designed as inhibitors of protein tyrosine kinases (PTKs).[1] These enzymes are critical components of cellular signal transduction pathways that govern cell growth, differentiation, and apoptosis.[1] In many types of cancer, the dysregulation of PTK activity is a key driver of tumorigenesis, making them highly attractive targets for therapeutic intervention.[1] Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, impact on crucial signaling pathways, and relevant experimental methodologies.
Mechanism of Action
This compound exerts its primary anticancer effects through the competitive inhibition of ATP binding to the catalytic domain of the EGFR.[1][4] This action prevents the autophosphorylation of the receptor, a requisite step for the activation of downstream signaling cascades.[1][5] Beyond its well-established role as an EGFR inhibitor, this compound has also been demonstrated to selectively block the activation of Signal Transducer and Activator of Transcription 5 (STAT5) mediated by the c-ErbB receptor, a member of the EGFR family.[1][2] This dual inhibition of key oncogenic pathways highlights its potential as a targeted therapeutic agent.[1]
Core Biological Activities in Cancer Cells
The inhibition of EGFR and STAT5 signaling by this compound culminates in several significant biological outcomes in cancerous cells:
-
Inhibition of Cell Proliferation: By obstructing the mitogenic signals propagated by EGFR, this compound effectively suppresses uncontrolled cell proliferation, a fundamental characteristic of its anticancer activity.[1]
-
Induction of Cell Cycle Arrest: While specific studies on this compound's effect on the cell cycle are limited, related tyrphostins have been shown to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1] This is often achieved by inhibiting the activation of cyclin-dependent kinases or suppressing the function of cyclin complexes.[1]
-
Induction of Apoptosis: Several members of the tyrphostin family are known to induce programmed cell death in cancer cells through both apoptotic and non-apoptotic pathways.[1] For instance, Tyrphostin A9 has been shown to induce apoptosis by activating caspases 3 and 8.[1] The pro-apoptotic potential of this compound is an area of ongoing investigation.[1]
Signaling Pathways Affected by this compound
The primary target of this compound is the EGFR signaling cascade. Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites act as docking platforms for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.[6]
-
PI3K-Akt-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[6]
-
JAK/STAT Pathway: this compound has been shown to specifically inhibit the activation of STAT5.[1][2]
By preventing the initial autophosphorylation of EGFR, this compound effectively blocks the initiation of these downstream signals.
Quantitative Data Summary
While this compound is consistently described as a potent and selective EGFR inhibitor, specific IC50 values across a broad range of cancer cell lines are not extensively documented in publicly available literature.[1][4][5][7] The following table summarizes the inhibitory concentrations and IC50 values for closely related tyrphostins to provide a comparative context for their potency.
| Tyrphostin | Cancer Cell Line(s) | Biological Effect | IC50 / Effective Concentration |
| Tyrphostin | SCLC (H-345, H-69) | Inhibition of cell growth | 7 µM |
| Tyrphostin A9 | HCT-116 (Colorectal) | Inhibition of colony formation | 0.03 µM |
| Tyrphostin AG1296 | Rhabdomyosarcoma (RH30, RD) | Inhibition of cell viability | Dose-response curves determined |
| Tyrphostin AG1296 | Glioblastoma (U87MG) | Inhibition of cell viability | Almost full suppression at 20 µM (72h) |
| Tyrphostin AG1478 | Breast Cancer Cells | Inhibition of proliferation, invasion | Dose-dependent effects observed |
| Tyrphostin AG1478 | Human Glioma Cells (U87MG.deltaEGFR) | Inhibition of cell growth, DNA synthesis, EGFR kinase activity | More potent than in wild-type EGFR expressing cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[2]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[2][4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]
Western Blotting for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins like EGFR, Akt, and ERK, providing direct evidence of this compound's inhibitory effect.[5]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time. For EGFR phosphorylation, cells are often serum-starved and then stimulated with EGF in the presence or absence of the inhibitor.[4]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[4]
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.[6]
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.[6]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Harvest the cells by trypsinization and collect them by centrifugation.[2]
-
Wash the cells once with ice-cold PBS.[2]
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[2]
-
Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.[2]
-
Incubate in the dark at room temperature for 30 minutes.[2]
-
Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in cancer.[1] Its potent and selective inhibitory activity makes it a strong candidate for further preclinical evaluation.[1] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds in the ongoing effort to develop more effective cancer therapies. Further studies are warranted to establish a comprehensive profile of its IC50 values across diverse cancer types and to fully elucidate its downstream signaling effects.
References
Tyrphostin AG30: An In-depth Technical Guide to a Selective c-ErbB Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the c-ErbB family of receptor tyrosine kinases.[1][2][3] Its primary mechanism of action involves competing with ATP for the binding site within the kinase domain, thereby preventing receptor autophosphorylation and blocking the activation of downstream signaling pathways.[4][5][6] This targeted inhibition disrupts critical cellular processes such as proliferation and survival, which are often dysregulated in cancer.[7] Notably, this compound has been demonstrated to selectively inhibit the self-renewal induction by c-ErbB and suppress the subsequent activation of the Signal Transducer and Activator of Transcription 5 (STAT5).[2][3][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of its targeted signaling pathways and associated experimental workflows.
Mechanism of Action
The c-ErbB family of receptors, which includes EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4, are transmembrane proteins that regulate essential cellular processes.[8][9] Upon binding to ligands like Epidermal Growth Factor (EGF), these receptors dimerize, activating their intrinsic tyrosine kinase function.[4][8] This leads to the autophosphorylation of specific tyrosine residues in the cytoplasmic tail, creating docking sites for adaptor proteins and enzymes.[7][10] These events trigger multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are central to cell proliferation and survival.[7][11]
This compound exerts its inhibitory effect by directly targeting the ATP-binding pocket of the EGFR kinase domain.[1][5] By competitively blocking this site, it prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor, effectively halting the initiation of these downstream signals.[4][6] A key documented downstream effect is the inhibition of STAT5 activation, highlighting its impact on the JAK-STAT pathway secondary to EGFR inhibition.[3][6][10]
Quantitative Data Presentation
While this compound is consistently described as a potent and selective EGFR inhibitor, comprehensive quantitative data, particularly IC50 values against a broad kinase panel, are not widely available in public literature.[5][8][12] The tables below summarize the available data for this compound and provide a comparative analysis with other relevant kinase inhibitors to offer a context for its potency.
Table 1: Inhibitory Profile of this compound
| Target | Cell Line / Assay | Reported IC50 / Effect | Reference(s) |
|---|---|---|---|
| EGFR | A-431 Cells | 30 µM | [2] |
| c-ErbB-induced Self-Renewal | Primary Erythroblasts | Selective Inhibition | [2][3] |
| STAT5 Activation | Primary Erythroblasts | Inhibition of c-ErbB-induced activation |[2][6][10] |
Table 2: Comparative IC50 Values of EGFR Inhibitors
| Compound | Primary Target | Reported IC50 (in vitro) | Notes | Reference(s) |
|---|---|---|---|---|
| This compound | EGFR | 30 µM | Potent and selective EGFR inhibitor. | [2] |
| Tyrphostin AG1478 | EGFR | ~3 nM | A highly potent and selective EGFR inhibitor. | [4][13] |
| Tyrphostin AG825 | ErbB2 | 0.35 µM | Inhibits STAT3 phosphorylation (IC50 ~15µM). | [14] |
| Erlotinib | EGFR | 2-10 nM | A well-characterized, clinically used EGFR inhibitor. | [4] |
| Gefitinib | EGFR | 2-37 nM | Another clinically relevant EGFR inhibitor. |[4] |
Note: IC50 values are highly dependent on specific assay conditions and should be determined empirically for each experimental system.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.[4]
-
Materials:
-
Recombinant human EGFR kinase domain.[10]
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[10]
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[10][13]
-
ATP at a concentration near the Km for the target kinase.[4]
-
This compound stock solution in DMSO.[4]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[4]
-
White, opaque 384-well or 96-well assay plates.[4]
-
Luminometer plate reader.[4]
-
-
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute in kinase buffer, ensuring the final DMSO concentration is ≤1%.[4]
-
Assay Plate Setup: Add 1 µL of each this compound dilution to the wells of the assay plate. Include controls for 100% activity (DMSO vehicle) and background (no enzyme).[4]
-
Enzyme Addition: Add the recombinant EGFR enzyme, diluted in kinase assay buffer, to all wells except the "no enzyme" control.[4]
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[4]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.[4]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the time is within the linear range of the reaction.[4][10]
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. Incubate at room temperature for 10 minutes to stabilize the signal.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[4]
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data by setting the "no inhibitor" control as 100% kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][10]
-
Cellular Assay for EGFR and STAT5 Phosphorylation (Western Blot)
This method assesses the ability of this compound to inhibit the autophosphorylation of EGFR and the subsequent phosphorylation of STAT5 in a cellular context.[1][10]
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[1]
-
EGF ligand for stimulation.[1]
-
This compound stock solution in DMSO.[1]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-phospho-STAT5 (e.g., pY694), anti-total-STAT5.[10]
-
HRP-conjugated secondary antibody.[1]
-
Chemiluminescent substrate.[1]
-
SDS-PAGE and Western blot equipment.[10]
-
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal receptor activity.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.[1][10]
-
Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[1][10]
-
Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[10]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-EGFR or anti-phospho-STAT5) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and detect the signal using an imaging system.[13]
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-EGFR or anti-total-STAT5).[10][13]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.[1][15][16]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][16]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).[15][16]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15][16]
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[15]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.[15]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 for cell growth inhibition.
-
Conclusion
This compound is a valuable chemical probe for studying EGFR/c-ErbB-mediated signaling pathways.[6][12] Its established potency and selectivity for EGFR make it a suitable agent for investigating the specific roles of this receptor in cellular processes like proliferation and survival.[1][2] The inhibition of STAT5 activation highlights a key downstream consequence of its action.[6][10] While a more extensive quantitative selectivity profile across the kinome would be beneficial for interpreting off-target effects, the available data and established methodologies provide a solid foundation for its use in targeted cancer research and drug development.[12][17] The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cusabio.com [cusabio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Tyrphostin AG30: A Technical Guide for Studying EGFR-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the intricate signaling pathways regulated by EGFR, which are pivotal in cellular processes such as proliferation, differentiation, and survival.[1][4] Dysregulation of EGFR signaling is a common characteristic of many human cancers, making it a critical target for therapeutic research and development.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the tyrosine kinase domain of EGFR.[1][7] By occupying this site, it prevents the autophosphorylation of the receptor, which is an essential step for the activation of downstream signaling cascades.[4][7] This blockade of signal transduction leads to the inhibition of cellular processes that are dependent on EGFR activation.[1] The primary downstream signaling pathways affected are the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways.[5] Notably, this compound has been shown to selectively inhibit the self-renewal induction by c-ErbB (a homolog of EGFR) and to suppress the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[2][4][8]
Data Presentation: Inhibitory Activity of this compound
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 | 3 x 10¹ µM | A-431 cells (Inhibition of EGFR) | [2] |
| Effect | Inhibition of c-ErbB-induced STAT5 activation | Primary Erythroblasts | [9] |
Signaling Pathway and Experimental Workflow Visualization
To elucidate the mechanism of action and experimental application of this compound, the following diagrams illustrate the EGFR signaling pathway and a general workflow for its characterization.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.[7][10]
-
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[11]
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[11]
-
ATP (at or near the Km for EGFR)
-
This compound stock solution (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a white, opaque assay plate, add 1 µL of each this compound dilution. Include DMSO-only controls.[10]
-
Add the recombinant EGFR kinase to each well (except for a "no enzyme" background control) and incubate for 15-30 minutes at room temperature.[10]
-
Prepare a solution containing the peptide substrate and ATP in the kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[10]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.[10]
-
Stop the reaction and measure kinase activity by adding the ATP detection reagent according to the manufacturer's instructions and reading the luminescence.[10]
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.[7]
-
Western Blot for Protein Phosphorylation
This method assesses the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins like STAT5 in whole cells.[12]
-
Materials:
-
Cell line of interest (e.g., A431 with high EGFR expression)
-
Complete growth medium and serum-free medium
-
This compound
-
EGF
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activity.[1]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[1][12]
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes.[1][12]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated protein overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[12]
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.[5]
-
Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on cell viability and proliferation.[9]
-
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
Four hours before the end of the incubation, add MTT solution to each well.[9]
-
Incubate for 4 hours to allow formazan (B1609692) crystal formation.[9]
-
Carefully remove the medium and add the solubilization solution to dissolve the crystals.[5][9]
-
Measure the absorbance at 570 nm.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effects of this compound on cell cycle progression.[13]
-
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound for the desired time (e.g., 24, 48, or 72 hours).[13]
-
Harvest the cells by trypsinization.[9]
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.[13]
-
Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS to remove the ethanol.[13]
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.[9][13]
-
Analyze the samples using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
-
Conclusion
This compound is a valuable research tool for the specific investigation of EGFR-mediated signaling pathways.[7][12] Its demonstrated potency and selectivity in inhibiting EGFR tyrosine kinase activity make it suitable for elucidating the roles of this receptor in various cellular functions.[8][12] The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of EGFR signaling in both normal physiology and disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Tyrphostin AG30: A Technical Guide to its Effects on MAPK and PI3K/Akt Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: EGFR Inhibition
Tyrphostin AG30's biological effects are a direct consequence of its inhibition of EGFR.[1][7] Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1] These phosphotyrosine residues serve as docking sites for adaptor proteins and enzymes that initiate downstream signaling.[6] this compound, by blocking this initial phosphorylation event, effectively abrogates the activation of subsequent signaling pathways, including the MAPK and PI3K/Akt cascades.[1][5]
Effects on the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] The activation of EGFR leads to the recruitment of Grb2/SOS complexes, which in turn activate Ras. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK (also known as p42/44 MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression.
This compound, by inhibiting EGFR, prevents the activation of this entire cascade.[1] While specific IC50 values for this compound against individual MAPK pathway components are not publicly available, its inhibitory effect can be qualitatively and semi-quantitatively assessed by measuring the phosphorylation status of key proteins like ERK.[1]
Effects on the PI3K/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[1] Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) and PDK1. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth.
Similar to its effect on the MAPK pathway, this compound's inhibition of EGFR leads to the suppression of the PI3K/Akt pathway.[1] The lack of EGFR autophosphorylation prevents the activation of PI3K, thereby blocking the downstream activation of Akt.[6] The inhibitory effect can be monitored by assessing the phosphorylation levels of Akt.[1]
Quantitative Data Presentation
Table 1: Illustrative IC50 Values for this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |
| Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | Breast Cancer | Data to be determined experimentally | MTT, SRB | [7] |
| A431 | Epidermoid Carcinoma | Data to be determined experimentally | MTT, SRB | [6] |
Note: The IC50 values are highly dependent on the cell line, assay conditions, and incubation time. The table serves as a template for experimental data.
Experimental Protocols
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is used to qualitatively and semi-quantitatively assess the inhibitory effect of this compound on the MAPK and PI3K/Akt pathways by measuring the phosphorylation status of ERK1/2 and Akt.[1]
Materials:
-
Cancer cell line of interest (e.g., A431)
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling.[1]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1-2 hours.[1][7]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR pathway activation.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and block non-specific binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[5]
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 value of this compound.[7]
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[7]
-
Drug Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.[7]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[7]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the drug concentration to determine the IC50 value.[7]
Mandatory Visualizations
Caption: this compound inhibits EGFR, blocking MAPK and PI3K/Akt pathways.
Caption: Workflow for Western blot analysis of pathway inhibition.
Conclusion
This compound is a valuable research tool for investigating EGFR-mediated signaling. Its potent and selective inhibition of EGFR effectively abrogates downstream signaling through the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and survival.[1] While direct quantitative data for the inhibition of individual pathway components by this compound is limited, the experimental protocols provided herein offer robust methods for characterizing its biological effects on these critical cellular cascades. Further research is warranted to elucidate the precise inhibitory concentrations of this compound on specific kinases within the MAPK and PI3K/Akt pathways.
References
For the attention of researchers, scientists, and drug development professionals, this technical whitepaper provides a comprehensive analysis of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines its core mechanism of action, summarizes available quantitative data, presents detailed experimental protocols, and visualizes key signaling pathways and workflows.
This compound is a member of the tyrphostin family of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs).[1] Its primary cellular target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) that is a key regulator of cellular processes such as growth, proliferation, and differentiation.[2][3] Dysregulation of EGFR signaling is a common feature in various human cancers, making it a significant target for therapeutic intervention.[2] this compound exerts its inhibitory effects by competing with ATP at the ATP-binding site within the EGFR's intracellular kinase domain.[2][4] This action blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades.[3][5]
Data Presentation: Inhibitory Activity and Comparative Analysis
While this compound is consistently characterized as a potent and selective inhibitor of EGFR, specific IC50 values against a broad panel of kinases are not extensively documented in publicly available literature.[3][6] One source reports an IC50 value for the inhibition of EGFR in human A431 cells.[7] For a comprehensive understanding, the following tables include this value and comparative data for other well-characterized tyrphostin family members.
Table 1: Inhibitory Concentration of this compound
| Compound | Target | Cell Line | Assay | IC50 Value |
| This compound | EGFR | A-431 | Inhibition of EGFR | 3 x 10¹ µM[7] |
Table 2: Comparative Inhibitory Activity of Tyrphostin Analogs
| Inhibitor | Primary Target(s) | IC50 Value | Target Class |
| Tyrphostin AG1478 | EGFR | 3 nM | Receptor Tyrosine Kinase |
| Tyrphostin AG490 | JAK2, EGFR | - | Non-receptor and Receptor Tyrosine Kinase |
| Tyrphostin AG1296 | PDGFR | - | Receptor Tyrosine Kinase |
| Gefitinib | EGFR | ~33 nM (cell-free) | Receptor Tyrosine Kinase |
| Erlotinib | EGFR | 2 nM (cell-free) | Receptor Tyrosine Kinase |
| Lapatinib | EGFR, HER2 | 10.2 nM (EGFR, purified) | Receptor Tyrosine Kinase |
Note: IC50 values can vary depending on experimental conditions such as assay type and substrate concentration. The data for other tyrphostins and EGFR inhibitors are provided for comparative context.[8][9]
Core Signaling Pathways Targeted by this compound
This compound's inhibition of EGFR autophosphorylation directly impacts major downstream signaling pathways critical for cell proliferation and survival. The primary cascades affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[2] Additionally, a key documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of purified EGFR.[2]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the recombinant EGFR kinase.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the mixture onto phosphocellulose paper, washing, and measuring radioactivity. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure luminescence.[3]
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.[6]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.[10]
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).[8]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[4]
Western Blot Analysis for Protein Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins like STAT5.[4][12]
Materials:
-
Cell line of interest
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activity.[4]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[4]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.[4]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.[2]
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Tyrphostin AG30 in Primary Erythroblasts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and effects of Tyrphostin AG30 in primary erythroblasts. It is designed to be a valuable resource for researchers and professionals in the fields of hematology, oncology, and drug development. This document details the mechanism of action of this compound, its effects on key signaling pathways in erythroid precursors, and provides detailed protocols for relevant experimental procedures.
Introduction
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] In the context of hematopoiesis, the c-ErbB signaling pathway plays a significant role in regulating the balance between proliferation and differentiation of erythroid progenitors.[1] this compound has been identified as an inhibitor of the self-renewal of primary erythroblasts induced by c-ErbB, primarily through the suppression of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[1][2][3]
Erythropoiesis is a tightly regulated process responsible for the production of red blood cells, and disruptions in this pathway can lead to various hematological disorders. The JAK/STAT signaling cascade, in particular, is crucial for normal erythroid development. Understanding the effects of specific inhibitors like this compound on primary erythroblasts is therefore of significant interest for both basic research and the development of novel therapeutic strategies.
Mechanism of Action and Signaling Pathways
This compound functions by competitively binding to the ATP-binding site of the EGFR (c-ErbB) tyrosine kinase domain. This action prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that govern cell proliferation, differentiation, and survival.[3]
The primary and most well-documented downstream effect of this compound in primary erythroblasts is the inhibition of STAT5 activation.[1][2][3] The c-ErbB/STAT5 signaling axis is a key pathway in the regulation of erythroid progenitor self-renewal. By blocking this pathway, this compound can influence the fate of these cells.
While direct quantitative data on the effects of this compound on other signaling pathways in primary erythroblasts is limited, studies on other members of the tyrphostin family suggest potential cross-reactivity with other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Signaling Pathway Diagram
Caption: Inhibition of c-ErbB/STAT5 signaling by this compound.
Quantitative Data on the Effects of this compound in Primary Erythroblasts
Specific quantitative data, such as IC50 values, for the effects of this compound on primary erythroblasts are not widely available in the public domain. The following tables are provided as templates for researchers to systematically organize their experimental findings.
Table 1: IC50 Values of this compound in Primary Erythroblasts
| Assay Type | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Cell Viability (e.g., MTT) | Primary Erythroblasts | 24 | Data to be determined | |
| 48 | Data to be determined | |||
| 72 | Data to be determined | |||
| STAT5 Phosphorylation | Primary Erythroblasts | Specify | Data to be determined |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Primary Erythroblasts
| Treatment | Concentration (µM) | Apoptosis (% of cells) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | Specify | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Specify | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Specify | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on primary erythroblasts.
Primary Erythroblast Culture
This protocol outlines the general steps for the in vitro culture of primary erythroblasts, which can be adapted from protocols for differentiating CD34+ cells.
Materials:
-
CD34+ hematopoietic stem and progenitor cells (HSPCs) from bone marrow, peripheral blood, or cord blood.
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Cytokines: Stem Cell Factor (SCF), Interleukin-3 (IL-3), Erythropoietin (EPO), and Dexamethasone.
-
Culture flasks or plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Culture the cells in a serum-free expansion medium supplemented with a cytokine cocktail (e.g., SCF, IL-3, and EPO) to induce erythroid differentiation.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability regularly and supplement with fresh medium and cytokines as needed to maintain logarithmic growth.
-
Erythroblast populations can be identified and sorted based on cell surface markers such as CD71 and Glycophorin A (CD235a).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of primary erythroblasts.
Materials:
-
Primary erythroblast culture.
-
96-well culture plates.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed primary erythroblasts in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for STAT5 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on STAT5 phosphorylation.
Materials:
-
Primary erythroblast culture.
-
6-well culture plates.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (p-STAT5) and anti-total-STAT5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed primary erythroblasts in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT5 to normalize for protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in primary erythroblasts treated with this compound using flow cytometry.
Materials:
-
Primary erythroblast culture.
-
This compound stock solution (in DMSO).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat primary erythroblasts with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, and cells positive for both Annexin V and PI are in late apoptosis or necrotic.
Experimental and Logical Workflows
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying this compound in erythroblasts.
Conclusion
This compound is a valuable research tool for investigating the role of c-ErbB signaling in the regulation of primary erythroblast proliferation and differentiation. Its ability to selectively inhibit the c-ErbB/STAT5 pathway provides a specific mechanism for dissecting the complex signaling networks that govern erythropoiesis. While quantitative data on its effects in primary erythroblasts remains to be extensively published, the protocols and information provided in this guide offer a solid framework for researchers to conduct their own investigations. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway in various hematological conditions.
References
Tyrphostin AG30: A Technical Guide to its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer activity of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This document details the mechanism of action of this compound, summarizes available quantitative data, provides detailed experimental protocols, and visualizes key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anticancer effects primarily through the competitive inhibition of ATP binding to the catalytic domain of EGFR.[1] This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades crucial for cancer cell proliferation, survival, differentiation, and migration.[1][2] The primary and most well-documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation mediated by the c-ErbB receptor, a member of the EGFR family.[1][2]
Quantitative Data on Inhibitory Activity
Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature.[1][3] However, data from studies on closely related tyrphostins can provide a comparative context for their potency.
| Compound | Primary Target(s) | IC50 Value | Target Class | Cell Line(s) | Effect |
| This compound | EGFR | Potent and selective inhibitor | Receptor Tyrosine Kinase | - | Inhibition of c-ErbB induced self-renewal and STAT5 activation in primary erythroblasts.[1] |
| A Tyrphostin | Protein Tyrosine Kinases | 7 µM | - | H-345 and H-69 (SCLC) | Additive inhibition of cell growth when combined with a substance P analogue.[4][5] |
| Tyrphostin AG1478 | EGFR | 3 nM | Receptor Tyrosine Kinase | - | - |
| Tyrphostin AG490 | JAK2, EGFR | 10 µM (JAK2) | Non-receptor and Receptor Tyrosine Kinase | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay type, substrate concentration, and cell line used.[6]
Key Signaling Pathways Modulated by this compound
The primary target of this compound is the EGFR signaling pathway. Inhibition of EGFR autophosphorylation has significant downstream consequences, most notably on the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt signaling pathways, which are critical for cell proliferation and survival.[7]
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8][11]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 2: Experimental workflow for a typical MTT cell viability assay.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect changes in the phosphorylation status of EGFR following treatment with this compound.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[12]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. For EGFR phosphorylation studies, cells are often serum-starved and then stimulated with EGF in the presence or absence of the inhibitor. Lyse the cells in ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating with this compound.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of tyrphostin combined with a substance P related antagonist on small cell lung cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Tyrphostin AG30: A Technical Guide to Induction of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cellular proliferation and survival.[1][2][3][4][5][6][7] By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3][8][9] This inhibition culminates in cell cycle arrest, primarily at the G1 phase, making this compound a valuable tool for cancer research and a potential lead compound for therapeutic development.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of EGFR Signaling
This compound's primary mechanism of action is the inhibition of the EGFR signaling pathway.[3][9] Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular domain.[9] These phosphorylated sites act as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways crucial for cell cycle progression, including:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.[1][4]
-
The PI3K-Akt-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][9]
-
The JAK/STAT Pathway: this compound has been shown to selectively inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][5][8]
By blocking EGFR autophosphorylation, this compound prevents the initiation of these signaling cascades, leading to a decrease in the expression and activity of key cell cycle regulators.[1][4]
Induction of G1 Phase Cell Cycle Arrest
The inhibition of EGFR-mediated signaling pathways by this compound leads to cell cycle arrest, predominantly in the G1 phase.[1][4] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Downregulation of G1 Cyclins and CDKs: Inhibition of the MAPK pathway can lead to a decrease in the expression of Cyclin D1, a key regulator of the G1-S phase transition.[1][4] Cyclin D1 forms a complex with Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which then phosphorylates the Retinoblastoma (Rb) protein, allowing the cell to progress into the S phase.
-
Upregulation of CDK Inhibitors (CDKIs): this compound-mediated signaling inhibition can lead to the activation of CDKIs such as p21 (CDKN1A) and p27 (CDKN1B).[1][4][10] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the G1-S transition.[10] Studies on related tyrphostins have also demonstrated the ability to inhibit the activation of Cyclin-Dependent Kinase 2 (Cdk2).[2][3][5]
Quantitative Data
While specific IC50 values for this compound are not extensively documented across a wide range of cell lines in publicly available literature, the following tables summarize the available data and provide a comparative context with related tyrphostin compounds.[3][6][11] Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Primary Target(s) | IC50 Value / Effect | Cell Line / System |
| This compound | EGFR, c-ErbB | Potent and selective inhibitor; Inhibits c-ErbB-induced STAT5 activation | Primary Erythroblasts |
| Tyrphostin AG1478 | EGFR | 3 nM | In vitro |
| Tyrphostin AG490 | JAK2, EGFR | 10 µM (Jak2), 2 µM (EGFR) | In vitro |
| Tyrphostin AG1296 | PDGFR | 20.36 ± 0.06 µM | Normal human fibroblast cells (HS27) |
| Tyrphostin AG555 | Not specified | Arrests 85% of cells at late G1 | Various |
Note: Data for related compounds are included to provide a contextual understanding of the tyrphostin family.[5][6]
Table 2: Expected Effects of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 - 55 | 20 - 30 | 20 - 30 |
| This compound (e.g., 10 µM) | 65 - 80 | 10 - 20 | 5 - 15 |
Note: This table presents hypothetical data based on the expected G1 arrest induced by EGFR inhibition. Actual results should be determined experimentally and will vary depending on the cell line, concentration, and duration of treatment.[1]
Experimental Protocols
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.[2][9][12][13][14]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2.5 mM DTT, 0.1 mg/mL BSA)[9][12]
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[9][12]
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase buffer, this compound dilutions (or DMSO as a vehicle control), and the EGFR enzyme.[12]
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.[12]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[12]
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.[12]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[13]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[1][4][5]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 1, 10, 50 µM) or DMSO for the desired time period (e.g., 24, 48, or 72 hours).[1][4]
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g for 5 minutes), and wash with PBS.[1][4][5]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[1][5]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[1][5]
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., FlowJo, ModFit LT).[1][4]
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect changes in the expression levels of proteins such as Cyclin D1, CDK4, p21, and p27 after this compound treatment.[3][8][12][15]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8][15]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates using a BCA assay.[3][8]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][8][15]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody overnight at 4°C.[8][12][15]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][12] Add ECL substrate and visualize the protein bands using an imaging system.[3][12]
-
Data Analysis: Perform densitometry analysis to quantify the changes in protein expression relative to the loading control.[3][15]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by this compound.
Experimental Workflow: Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Logical Relationship: Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tyrphostin AG30 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] As a competitive inhibitor of ATP binding to the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the STAT5 and potentially the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][6][7][8][9] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible and reliable experimental results. These notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO).
Data Presentation: Properties of this compound
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 205.17 g/mol | |
| Formula | C₁₀H₇NO₄ | |
| CAS Number | 122520-79-0 | |
| Solubility in DMSO | ≥ 41 mg/mL (199.83 mM)[4][6][10] | Can be increased up to 125 mg/mL with sonication.[6][10] Use fresh, anhydrous DMSO as it is hygroscopic.[11][12] |
| Recommended Stock Conc. | 10 mM - 50 mM[10][13] | Higher concentrations can be prepared depending on experimental needs. |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months[2][10] | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[13][14] Protect from light.[14] |
| Final DMSO Conc. in Media | < 0.5% (v/v)[10][15] | Higher concentrations may cause cytotoxicity. Always include a vehicle control. |
Signaling Pathway Inhibition by this compound
This compound targets the intracellular tyrosine kinase domain of EGFR. By blocking ATP binding, it prevents the autophosphorylation required to activate downstream signaling cascades that regulate cell proliferation and survival.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated pipettes and sterile filter pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-Protocol Preparations: Allow this compound powder and DMSO to equilibrate to room temperature before use. Work in a sterile environment (e.g., a laminar flow hood).
-
Weighing this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on the tared analytical balance.
-
Carefully weigh 2.05 mg of this compound powder directly into the tube.[10] Record the exact weight.
-
-
Calculating Required DMSO Volume:
-
Use the following formula to calculate the volume of DMSO required:
-
Volume (L) = Weight (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
For 2.05 mg of this compound (MW = 205.17 g/mol ) to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.00205 g / (205.17 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[10]
-
Cap the tube securely and vortex for 1-2 minutes to facilitate dissolution.[10][13]
-
Visually inspect the solution to ensure no particulates are present. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2][10]
-
-
Aliquoting and Storage:
-
Once completely dissolved, dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[10]
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For short-term storage (up to 1 month), store aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[2][10]
-
Protocol for Preparing an Aqueous Working Solution
This compound has low aqueous solubility, and precipitation can occur when diluting the DMSO stock into culture media or buffers.[13][14] This protocol minimizes this issue.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Medium: Pre-warm the required volume of cell culture medium or aqueous buffer in a sterile tube.
-
Dilute Stock: While vigorously vortexing or stirring the medium, add the required volume of the DMSO stock solution drop-by-drop.[13] This rapid mixing helps prevent the compound from precipitating.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 10 mL of medium (a 1:1000 dilution). The final DMSO concentration will be 0.1%.
-
-
Immediate Use: Use the freshly prepared working solution immediately to ensure stability and avoid potential precipitation over time.[13][14]
Troubleshooting
Precipitation upon dilution into aqueous media is the most common issue.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Tyrphostin AG30: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] By competitively binding to the ATP-binding site within the kinase domain of EGFR, this compound effectively blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2][4][5] This inhibition disrupts crucial cellular processes such as proliferation, survival, and differentiation, which are often dysregulated in cancer.[2][6] Notably, this compound has been shown to selectively inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) mediated by c-ErbB, a member of the EGFR family.[1][3][4][5] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, protein phosphorylation, and cell cycle progression.
Data Presentation
While this compound is recognized as a potent EGFR inhibitor, specific IC50 values are not widely available in public literature and are highly dependent on the cell line and experimental conditions used.[1][7][8][9] Researchers are strongly encouraged to determine the IC50 for their specific experimental setup. The following tables provide a template for summarizing experimentally determined data and illustrative data based on the known effects of EGFR inhibitors.
Table 1: Inhibitory Activity of this compound
| Compound | Primary Target(s) | IC50 / Effect | Target Class |
| This compound | EGFR | Potent and selective inhibitor; IC50 not consistently reported.[1][7] | Receptor Tyrosine Kinase |
| This compound | c-ErbB-induced STAT5 activation in primary erythroblasts | Inhibits activation.[3][10] | Signaling Protein |
| Tyrphostin AG1478 | EGFR | 3 nM[7] | Receptor Tyrosine Kinase |
Table 2: Expected Effects of this compound on Cell Cycle Distribution
Note: This table presents hypothetical data based on the expected G1 arrest induced by EGFR inhibition. Actual results should be determined experimentally.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 - 55 | 20 - 30 | 20 - 30 |
| This compound (e.g., 10 µM) | 65 - 80 | 10 - 20 | 5 - 15 |
Signaling Pathways
This compound primarily targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.[2][8][11] this compound blocks the initial autophosphorylation, thereby inhibiting these downstream signals.[5]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10-50 mM in DMSO. For example, to prepare a 20 mM stock solution, dissolve 4.1 mg of this compound (Molecular Weight: 205.17 g/mol ) in 1 mL of DMSO.[10]
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation.[7][12]
Caption: General workflow for a cell viability (MTT) assay.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][13]
-
Prepare serial dilutions of this compound in the cell culture medium.[1][13]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.[1][10]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1][10]
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][13]
-
Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.[1]
Western Blot Analysis of EGFR and STAT5 Phosphorylation
This method determines the effect of this compound on the phosphorylation status of EGFR and downstream proteins like STAT5.[1][7]
Caption: General workflow for Western blot analysis of protein phosphorylation.
Materials:
-
EGFR-expressing cell line
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Serum-starve the cells overnight to reduce basal EGFR activity.[1][9]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[1][9][11]
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes.[1][9][11]
-
Denature the protein samples and separate them by SDS-PAGE.[1][11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[1][11]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[1][11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1][11]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.[10][15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat them with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[10][15]
-
Wash the cells with ice-cold PBS.[10]
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.[10][15]
-
Wash the fixed cells with PBS.[10]
-
Incubate in the dark at room temperature for 30 minutes.[10][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tyrosine phosphorylation: thirty years and counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis in Tyrphostin AG30 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] By targeting the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways.[3] This inhibition leads to the suppression of cellular processes such as proliferation and survival, which are often dysregulated in cancer.[1][3]
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the catalytic domain of EGFR.[6] This action prevents the autophosphorylation of the receptor upon ligand binding, thereby abrogating the initiation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[6] One of the most well-documented downstream effects of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[1][6][7]
Data Presentation
While specific IC50 values for this compound are not consistently available in the public domain, the following table summarizes its known effects and provides contextual data from related tyrphostin compounds.[1][4]
| Compound | Primary Target(s) | Effect | Cell Line/System | Concentration | Citation |
| This compound | EGFR | Potent and selective inhibitor | - | - | [4] |
| This compound | c-ErbB (EGFR)/STAT5 | Inhibition of self-renewal and STAT5 activation | Primary erythroblasts | - | [2][6] |
| Tyrphostin AG490 | JAK3/STAT5a/b | Inhibition of autokinase activity and phosphorylation | Human T cells | IC50 = 25 µM (for IL-2-mediated proliferation) | [6] |
| Tyrphostin-47 | Cyclin B1 | 90% reduction in protein level | MCF-7 breast cancer cells | 100 µM | [6] |
| Tyrphostin AG825 & AG879 | IL-6-induced STAT3 phosphorylation | Dose-dependent inhibition | Schwannoma cells | IC50 ≈ 15 µM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway inhibited by this compound and the general experimental workflow for Western blot analysis.
Caption: Inhibition of the EGFR-STAT5 signaling pathway by this compound.
Caption: General workflow for Western blot analysis of this compound effects.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for treating cultured cells with this compound prior to Western blot analysis.
Materials:
-
Cell line of interest (e.g., A431 for high EGFR expression)[8]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
EGF (optional, for stimulating EGFR activation)
Procedure:
-
Cell Plating: Seed cells in culture dishes or plates and grow to 70-80% confluency.[1][3]
-
Serum Starvation (Optional): To reduce basal EGFR activity, you may serum-starve the cells by replacing the growth medium with serum-free medium for several hours (e.g., 4-24 hours) or overnight.[1][8][9]
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (a dose-response experiment is recommended) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).[1][3][8]
-
Stimulation (Optional): If investigating the inhibition of ligand-induced phosphorylation, stimulate the cells with a growth factor like EGF (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting.[1][8][9]
-
Harvesting: Following the treatment period, immediately proceed to the cell lysis protocol.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins like STAT5.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6][9]
-
Cell scraper
-
Microcentrifuge tubes
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[10]
-
Primary antibodies (specific to the phosphorylated and total forms of your target proteins, e.g., anti-p-EGFR, anti-total EGFR, anti-p-STAT5, anti-total STAT5)
-
HRP-conjugated secondary antibody[6]
-
Chemiluminescent substrate[6]
-
Imaging system
Procedure:
-
Cell Lysis:
-
Place culture plates on ice and wash the cells once with ice-cold PBS.[6]
-
Add 100-200 µL of ice-cold lysis buffer to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][11]
-
Incubate on ice for 30 minutes with periodic vortexing.[6][11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[6][11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[9][11]
-
-
Protein Quantification:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][12]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6][12]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[9]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[9]
-
Visualize the protein bands using an imaging system.[12]
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin).[8]
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.[3][12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Tyrphostin AG30: In Vivo Administration Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of synthetic compounds, it plays a crucial role in the study of signal transduction pathways.[4] By competitively binding to the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways.[5][6] This inhibition ultimately leads to the suppression of cell proliferation, survival, and other critical cellular processes that are often dysregulated in cancer.[5] This guide provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research.
Data Presentation
Successful in vivo studies are critically dependent on the appropriate formulation of the therapeutic agent. This compound is insoluble in water, requiring the use of specific solvents and vehicles for administration.[6]
Solubility
| Solvent | Solubility | Notes |
| DMSO | 41 mg/mL (199.83 mM)[3][6] or 125 mg/mL (609.25 mM)[6] | Use fresh DMSO as it can absorb moisture, which may reduce solubility. Can be used to prepare a stock solution.[6][7] |
| Ethanol | 3 mg/mL[6] | Lower solubility compared to DMSO.[6] |
In Vivo Formulation Recipes
The choice of vehicle can significantly impact the compound's stability and bioavailability. It is recommended to prepare the working solution fresh on the day of the experiment.[6][7]
| Protocol | Vehicle Composition | Achievable Concentration | Preparation Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6][8] | ≥ 2.08 mg/mL (10.14 mM)[6][8] | To prepare 1 mL of working solution, dissolve this compound in DMSO first. Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.[7][8] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[7][8] | ≥ 2.08 mg/mL (10.14 mM)[8] | Prepare a 20% SBE-β-CD solution in saline. Add the this compound stock solution in DMSO to the SBE-β-CD solution and mix thoroughly.[7][8] |
| 3 | 5% DMSO, 30% PEG300, 5% Tween-80, 60% Saline/PBS/ddH₂O[6] | Dependent on dosage | First, dissolve the required amount of this compound in DMSO to create a stock solution. Then, add PEG300 and mix until the solution is clear. Add Tween 80 and mix, and finally add Saline, PBS, or ddH₂O to reach the final volume.[6] |
| 4 | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL[6] | For oral administration, a homogeneous suspension can be prepared by mixing 5 mg of this compound with 1 mL of CMC-Na solution.[6] |
| 5 | Polyethylene glycol (PEG 400) | Not specified | Suitable for oral administration of tyrphostins.[7] |
Signaling Pathways and Mechanism of Action
This compound selectively inhibits the EGFR tyrosine kinase, which is a member of the c-ErbB family of receptor tyrosine kinases.[9][10] Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its tyrosine residues.[5][6] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[6][10] this compound blocks this initial autophosphorylation, thereby inhibiting these downstream pathways.[6] Additionally, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Tyrphostin AG30: Application Notes and Protocols for Cell Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tyrphostin AG30 in cell growth inhibition assays. This document outlines the mechanism of action, experimental protocols, and data interpretation, tailored for professionals in cellular biology and drug discovery.
Introduction
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs), which are critical enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[2][4] Dysregulation of PTK activity is a common characteristic of many cancers, making them key targets for therapeutic intervention.[2] this compound exerts its inhibitory effects by competing with ATP for its binding site within the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site on the EGFR tyrosine kinase domain.[1][3] This action prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling molecules, leading to a blockade of signal transduction.[1] The inhibition of EGFR signaling by this compound affects several key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.[2][5] By blocking these pathways, this compound effectively inhibits cell proliferation, can induce cell cycle arrest, and may lead to apoptosis.[2][3] A notable downstream effect is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[5][6]
Data Presentation: Inhibitory Activity of this compound
Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature.[1][7] Therefore, researchers are encouraged to determine the IC50 values for their specific cell lines and experimental conditions. The following table is provided as a template for recording experimentally determined data.
Table 1: Experimentally Determined IC50 Values for this compound
| Cell Line | Cancer Type | Receptor Status (e.g., ER, PR, HER2) | This compound IC50 (µM) |
| e.g., A431 | Epidermoid Carcinoma | EGFR overexpressing | Data to be determined |
| e.g., MCF-7 | Breast Adenocarcinoma | ER+, PR+/-, HER2- | Data to be determined |
| e.g., MDA-MB-231 | Breast Adenocarcinoma | ER-, PR-, HER2- | Data to be determined |
For comparative context, the following table summarizes reported IC50 values for other notable tyrphostin family members and EGFR inhibitors. Note that these values can vary based on experimental conditions.[2]
Table 2: Comparative IC50 Values of Other Tyrosine Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 Value | Target Class |
| Tyrphostin AG1478 | EGFR | 3 nM | Receptor Tyrosine Kinase |
| Gefitinib | EGFR | ~33 nM (cell-free) | Receptor Tyrosine Kinase |
| Erlotinib | EGFR | 2 nM (cell-free) | Receptor Tyrosine Kinase |
| Lapatinib | EGFR, HER2 | 10.2 nM (EGFR), 9.8 nM (HER2) | Receptor Tyrosine Kinase |
Signaling Pathways Modulated by this compound
The primary target of this compound is the EGFR signaling cascade. Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream pathways crucial for cell proliferation and survival. This compound blocks this initial phosphorylation step.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cell growth inhibitory effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[2]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value.[2]
Western Blot Analysis of EGFR Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.[1]
Materials:
-
Cell line of interest
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.[1]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[1]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[1]
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.[1]
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Analyze band intensities to determine the relative levels of phosphorylated and total proteins.[1]
Conclusion
This compound is a valuable tool for investigating EGFR-mediated signaling and its role in cell proliferation. The protocols provided herein offer a framework for assessing its efficacy as a cell growth inhibitor. Due to the limited availability of public data on its IC50 values, it is imperative for researchers to perform their own dose-response experiments to accurately quantify its potency in their specific cellular models.
References
Tyrphostin AG30: Application Notes and Protocols for Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[4] Its dysregulation is a common feature in many types of cancer, making it a key target for therapeutic intervention.[1] By competitively inhibiting ATP binding to the catalytic domain of EGFR, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1][5][6] This inhibition can lead to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and the induction of apoptosis, making this compound a valuable tool for cancer research and drug development.[1][2]
This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle using flow cytometry.
Mechanism of Action: Inhibition of EGFR Signaling
This compound's primary mode of action is the inhibition of EGFR tyrosine kinase activity.[1][6] This blockade disrupts major downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[2][4][6] The inhibition of these pathways leads to reduced expression and activity of key cell cycle regulators, such as cyclin D1, and the activation of cyclin-dependent kinase inhibitors (CDKIs), ultimately causing cell cycle arrest, typically in the G1 phase.[2] While specific studies on AG30's effect on the cell cycle are limited, the mechanism of action is consistent with other tyrphostins that have been shown to induce cell cycle arrest by inhibiting the activation of cyclin-dependent kinase 2 (Cdk2) or suppressing the cyclin B1/p34cdc2 complex.[1][7]
Signaling Pathway Diagram
Caption: Inhibition of the EGFR signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the expected effects of this compound on cell cycle distribution based on the known mechanism of action of EGFR inhibitors and related tyrphostin compounds.[2] Actual results may vary depending on the cell line, drug concentration, and incubation time.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | ~50-60 | ~20-30 | ~15-25 |
| This compound (Low Conc.) | Increased | Decreased | No significant change |
| This compound (High Conc.) | Significantly Increased | Significantly Decreased | Variable |
Experimental Protocols
Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to cell cycle analysis.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.[2][8]
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Recommended concentrations to test are in the range of 1, 10, and 50 µM.[2] Remove the old medium and add the medium containing the desired concentrations of this compound. For the control group, add medium containing the same concentration of DMSO used for the highest drug concentration.[2]
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the staining of DNA with propidium (B1200493) iodide (PI) for cell cycle analysis by flow cytometry.[9]
Materials:
-
Treated and control cells
-
PBS, ice-cold
-
Trypsin-EDTA
-
70% ethanol (B145695), ice-cold[9][10]
-
Propidium Iodide (PI) staining solution (containing RNase A)[8]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.[2]
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge the cells at 300 x g for 5 minutes.[2][9]
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.[2]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2][9]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.[2][9]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again.[2][9]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[2][8]
-
Incubation for Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[2][8]
-
Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence should be collected in the appropriate channel (e.g., FL2 or PE-Texas Red).[2][9]
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak represents cells with 2N DNA content, while the G2/M peak corresponds to cells with 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N.[2]
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis using this compound.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in cell cycle regulation.[1] Its ability to induce cell cycle arrest makes it a compound of interest for cancer research. The protocols provided in this document offer a comprehensive guide for researchers to study the effects of this compound on the cell cycle using flow cytometry. By following these methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Tyrphostin AG30: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating cellular signal transduction pathways that govern cell growth, differentiation, and apoptosis.[2][3] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making its inhibitors like this compound critical for cancer research and the development of potential therapeutic agents.[1][4]
This compound primarily exerts its biological effects by competitively inhibiting ATP binding to the catalytic domain of EGFR.[2] This action prevents receptor autophosphorylation, a crucial initial step in activating downstream signaling cascades.[2][3] By blocking this event, this compound effectively attenuates signals that promote cell proliferation and survival, ultimately leading to the induction of apoptosis.[2][3] Key signaling pathways modulated by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.[2][4]
These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines. The methodologies cover essential assays for assessing cell viability, detecting apoptotic markers, and analyzing cell cycle distribution.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. It is crucial to determine the IC50 for your specific cell line and experimental conditions as these values are not widely reported in public literature.[3]
Table 1: Template for Experimentally Determined IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., A431 | Epidermoid Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| e.g., MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| e.g., U87MG | Glioblastoma | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway
The primary mechanism of this compound involves the inhibition of the EGFR signaling cascade. This disruption of downstream pathways, which are crucial for cell survival and proliferation, is a key driver of its pro-apoptotic effects.
Caption: this compound inhibits EGFR, blocking downstream pro-survival pathways and inducing apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.[3]
-
Prepare a stock solution of 10-50 mM in DMSO. For example, to prepare a 20 mM stock solution, dissolve 4.1 mg of this compound (Molecular Weight: 205.17 g/mol ) in 1 mL of DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[1]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO or other suitable solubilization solution[1]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include untreated cells (vehicle control) and wells with medium only (background control).[1]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.[1]
-
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore)[2]
-
Propidium Iodide (PI)[2]
-
Annexin V binding buffer[2]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time to induce apoptosis.[3]
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2][3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][3]
-
-
Flow Cytometry Analysis:
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caption: Logical flow of an Annexin V/PI apoptosis assay for flow cytometry.
Caspase Activity Assay
The activation of caspases is a hallmark of apoptosis.[5] Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases like caspase-3 and caspase-7.
Materials:
-
Cell lysate from this compound-treated and untreated cells
-
Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate, e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)[6][7]
-
96-well plate (black for fluorescent assays, clear for colorimetric)
-
Microplate reader (fluorescence or absorbance)
Protocol (General):
-
Induce Apoptosis: Treat cells with this compound to induce apoptosis.
-
Prepare Cell Lysates:
-
Perform Assay:
-
Add cell lysate to a 96-well plate.
-
Add the caspase substrate and reaction buffer according to the kit's instructions.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measure Signal:
-
Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase activity in the sample.
Conclusion
This compound is a valuable research tool for inducing apoptosis through the inhibition of EGFR signaling. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to investigate the pro-apoptotic effects of this compound. Accurate determination of the IC50 value in the specific cellular context is a critical first step for meaningful and reproducible results in subsequent apoptosis assays.
References
Application Notes and Protocols: Determination of Tyrphostin AG30 IC50 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] By competitively blocking the ATP-binding site within the EGFR's kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][4][5] The determination of its half-maximal inhibitory concentration (IC50) is a critical step for evaluating its efficacy in various cell lines. This document provides detailed protocols for determining the IC50 of this compound using a cell viability assay, outlines its mechanism of action, and offers a framework for data presentation and analysis.
Mechanism of Action and Signaling Pathway
This compound exerts its primary biological effects through the inhibition of EGFR, a member of the ErbB family of receptor tyrosine kinases.[6][7] Upon ligand binding (e.g., Epidermal Growth Factor, EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[8] This event triggers the activation of multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-Akt pathway, which is crucial for promoting cell survival.[7][8] this compound has also been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), another key effector in the EGFR/c-ErbB signaling cascade.[1][6][9] By blocking the initial autophosphorylation step, this compound effectively abrogates these downstream signals.[6]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation: IC50 Values
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.[2] Specific IC50 values for this compound are not extensively documented in publicly available literature and must be determined empirically.[4][10] The table below serves as a template for researchers to record their experimentally determined IC50 values for this compound in various cell lines.
| Cell Line | Tissue of Origin | Receptor Status (e.g., ER, PR, HER2) | This compound IC50 (µM) | Assay Duration (hrs) |
| e.g., MCF-7 | Breast Adenocarcinoma | ER+, PR+/-, HER2- | Data to be determined | e.g., 48 |
| e.g., MDA-MB-231 | Breast Adenocarcinoma | ER-, PR-, HER2- (TNBC) | Data to be determined | e.g., 48 |
| e.g., A431 | Epidermoid Carcinoma | EGFR Overexpression | Data to be determined | e.g., 72 |
| e.g., SK-BR-3 | Breast Adenocarcinoma | ER-, PR-, HER2+ | Data to be determined | e.g., 48 |
Experimental Protocols
IC50 Determination using MTT Cell Viability Assay
This colorimetric assay measures cell viability by quantifying the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Target cell line(s)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[12]
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Include appropriate controls: a "no-treatment" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used in the dilutions).[11]
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[12][13]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Carefully aspirate the medium containing MTT without disturbing the crystals at the bottom of the wells.[4]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Gently shake the plate for 10 minutes at a low speed to ensure complete dissolution.[11][12]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 600-630 nm can be used to subtract background absorbance.[14]
-
Data Analysis and IC50 Calculation
-
Normalize Data: Convert the raw absorbance data to percentage cell viability relative to the vehicle control.[15]
-
Percent Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.[11]
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration that corresponds to 50% viability on the curve.[14][15] Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.
Experimental Workflow Visualization
The general workflow for determining the IC50 of this compound is a sequential process from cell culture preparation to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. clyte.tech [clyte.tech]
Tyrphostin AG30: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] By competitively binding to the ATP-binding site within the kinase domain of EGFR, this compound effectively blocks receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][5][6][7] This document provides comprehensive application notes and detailed protocols for the preclinical use of this compound, intended to guide researchers in cell biology and drug development.
Mechanism of Action
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[8] Its primary mechanism of action is the inhibition of EGFR autophosphorylation, a critical initial step in the activation of various intracellular signaling cascades.[9] Key downstream pathways affected by this compound include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway, particularly the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[5][6][10] Inhibition of these pathways can lead to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[8][11]
Formulation and Solubility
Proper formulation of this compound is critical for obtaining reliable and reproducible results in preclinical studies. Due to its poor aqueous solubility, organic solvents are required for its dissolution.[12]
Stock Solution Preparation (In Vitro)
For in vitro experiments, a concentrated stock solution is typically prepared in Dimethyl Sulfoxide (DMSO).
Table 1: In Vitro Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 205.17 g/mol | [13] |
| Recommended Solvent | Anhydrous DMSO, cell culture grade | [13] |
| Solubility in DMSO | ≥ 41 mg/mL (up to 125 mg/mL with sonication) | [12][13] |
| Recommended Stock Concentration | 10-50 mM | [9][13] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [2][13] |
| Final DMSO Concentration in Media | < 0.5% (to avoid cytotoxicity) | [13] |
Formulation for In Vivo Administration
For in vivo studies, this compound requires a specific vehicle composition to ensure solubility and stability. It is recommended to prepare the working solution fresh on the day of the experiment.[12]
Table 2: In Vivo Formulation Protocols
| Protocol | Vehicle Composition | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (10.14 mM) | [2][12] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (10.14 mM) | [2][14] |
Experimental Protocols
The following are generalized protocols and should be optimized for specific cell lines and experimental conditions.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain[10]
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10]
-
ATP[10]
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[10]
-
This compound stock solution in DMSO[10]
-
96-well or 384-well plates[10]
-
Plate reader for luminescence or fluorescence detection[10]
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the EGFR kinase, peptide substrate, and this compound dilutions to the wells.[10]
-
Initiate the kinase reaction by adding ATP.[10]
-
Incubate at 30°C for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).[10]
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.[5][10]
Western Blot Analysis of EGFR Phosphorylation
This method is used to assess the effect of this compound on EGFR phosphorylation in whole cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
EGF
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[15]
-
Primary antibodies (phospho-EGFR, total EGFR)[15]
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescent substrate[1]
Procedure:
-
Plate cells and grow to 70-80% confluency.[1]
-
Serum-starve the cells overnight to reduce basal EGFR activity.[1]
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[1]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them.[1]
-
Determine protein concentration and perform SDS-PAGE and Western blotting with appropriate antibodies.[10]
Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell line of interest
-
This compound
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO)[17]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[16]
-
Treat cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).[16]
-
Add MTT solution to each well and incubate for 3-4 hours.[16]
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm.[5]
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol is for investigating the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
Trypsin-EDTA
-
Ice-cold 70% ethanol[8]
-
Propidium Iodide (PI) staining solution with RNase A[8]
-
Flow cytometer[8]
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24, 48 hours).[8]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[8]
-
Incubate at -20°C for at least 2 hours.[8]
-
Wash the cells with PBS and resuspend in PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
Table 3: Expected Effects of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 - 55 | 20 - 30 | 20 - 30 |
| This compound (e.g., 10 µM) | 65 - 80 | 10 - 20 | 5 - 15 |
| Note: This table presents hypothetical data based on the expected G1 arrest induced by EGFR inhibition. Actual results should be determined experimentally.[8] |
In Vivo Efficacy Study (Tumor Xenograft Model)
This is a general workflow for evaluating the in vivo antitumor activity of this compound.
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Treatment Administration: Administer this compound (formulated as described in Section 2.2) or vehicle control via the desired route (e.g., intraperitoneal injection).[12] The dosing schedule may need to be frequent (e.g., daily) due to the potentially rapid in vivo elimination of tyrphostins.[12]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Quantitative Data Summary
Specific quantitative data for this compound, such as IC50 values, are not widely available in the public domain.[1][5][7][18][19] Researchers are strongly encouraged to determine these values for their specific cell lines and experimental conditions.[9] The table below provides a summary of available qualitative and related quantitative information.
Table 4: Inhibitory Activity of this compound
| Target/Process | Effect | Cell Line/System | Reference |
| EGFR Tyrosine Kinase | Potent and selective inhibitor | Recombinant enzyme | [1][2][3] |
| c-ErbB-induced Self-Renewal | Selective inhibition | Primary erythroblasts | [2] |
| STAT5 Activation | Inhibition | Primary erythroblasts | [1][2][9] |
| Cell Growth | G1 or G1/S phase arrest (demonstrated with related tyrphostins) | Various | [8][9] |
Conclusion
This compound serves as a valuable research tool for investigating EGFR-mediated signaling pathways and their role in cancer biology.[10][11] Its selective inhibition of EGFR and downstream effectors like STAT5 provides a targeted approach to studying cell proliferation and survival.[11] The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively utilize this compound in preclinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Tyrphostin AG30 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, for the treatment of cancer cells in a research setting.[1][2][3][4][5][6][7][8][9] This document outlines the mechanism of action, provides protocols for determining optimal treatment duration and concentration, and includes methodologies for assessing the cellular response to this compound.
Introduction to this compound
Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1] The dysregulation of PTK activity is a common characteristic of many cancers, making them a significant target for therapeutic intervention.[1][7]
This compound specifically targets the EGFR, a member of the ErbB family of receptor tyrosine kinases.[2][3][4] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of EGFR.[1][2][5] This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling pathways essential for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[2][3] A significant and well-documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[1][2][5][10]
Data Presentation: Inhibitory Activity of this compound
While this compound is recognized as a potent EGFR inhibitor, extensive quantitative data, such as IC50 values across a broad spectrum of cancer cell lines, is not widely available in public literature.[1][6] The inhibitory concentration is highly dependent on the cell line and experimental conditions.[7] Researchers are advised to determine the IC50 value for their specific cancer cell line of interest. The following table can be used as a template to record experimentally determined data.
| Cancer Cell Line | Receptor Status (e.g., ER, PR, HER2) | This compound IC50 (µM) | Reference/Internal Experiment ID |
| e.g., MCF-7 | ER+, PR+/-, HER2- | Data to be determined | |
| e.g., MDA-MB-231 | ER-, PR-, HER2- (TNBC) | Data to be determined | |
| e.g., SK-BR-3 | ER-, PR-, HER2+ | Data to be determined | |
| e.g., A431 | EGFR overexpressing | Data to be determined |
This table is a template for researchers to populate with their own experimental data.[11]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general experimental workflow for evaluating its effects on cancer cells.
Experimental Protocols
The optimal treatment duration for this compound can vary depending on the cancer cell line and the specific biological question being addressed. Typical incubation times for in vitro studies range from 24 to 72 hours.[1][10][11] It is recommended to perform a time-course experiment to determine the ideal duration for your specific model.
4.1. Preparation of this compound Stock Solution
-
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1][8][11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).[11]
4.2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][3]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][11]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1][11]
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[11] Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.[1][11]
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.[1][11]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][10]
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1][10][11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][10][11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the control and plot the data to determine the IC50 value.[11]
4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell viability assay for the desired duration (e.g., 24 or 48 hours).[10]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[10]
-
Wash the cells twice with ice-cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within 1 hour.[10]
4.4. Western Blotting for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins like EGFR, Akt, and ERK.[1]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in culture dishes and grow to 70-80% confluency.[3][5]
-
Serum-starve the cells for several hours to reduce basal signaling.[3]
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[3][5]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[3][5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][3]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[1][3]
-
Wash and incubate with the HRP-conjugated secondary antibody.[1][3]
-
Add ECL substrate and visualize the protein bands using an imaging system.[1]
Conclusion
This compound is a valuable research tool for investigating EGFR-mediated signaling in cancer.[3] Its potent and selective inhibitory activity makes it a strong candidate for further preclinical evaluation.[1] The protocols provided in these application notes offer a framework for researchers to explore the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Tyrphostin AG30 working concentration for cell culture
Application Notes: Tyrphostin AG30 for Cell Culture
Introduction
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] As a member of the tyrphostin family of synthetic compounds, it is a critical tool for researchers studying cellular signaling pathways that regulate cell proliferation, survival, differentiation, and apoptosis.[6] Dysregulation of the EGFR pathway is a known hallmark of various cancers, making its inhibitors like this compound valuable for oncology research.[7][8][9]
Mechanism of Action
This compound exerts its inhibitory effects by functioning as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR's intracellular kinase domain.[1][10][8][11] By blocking the binding of ATP, this compound prevents the ligand-induced autophosphorylation of the receptor, which is the crucial first step in activating downstream signaling cascades.[10][8][11] This blockade effectively abrogates signals through two major pathways:
-
Ras-Raf-MEK-ERK (MAPK) pathway: Primarily involved in regulating cell proliferation.[10][4]
-
Phosphoinositide 3-kinase (PI3K)-Akt pathway: Crucial for promoting cell survival and inhibiting apoptosis.[10][4]
A key, well-documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation, which is mediated by c-ErbB (EGFR).[1][2][6][11][12]
Data Presentation
While this compound is consistently described as a potent EGFR inhibitor, specific IC50 values are not widely available in public literature and are highly dependent on the cell line and experimental conditions used.[1][7][8] Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration for their specific model.
Table 1: Stock Solution Preparation
| Parameter | Value | Notes |
|---|---|---|
| Molecular Weight | 205.17 g/mol | [6] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | [3][6] |
| Solubility in DMSO | ≥ 41 mg/mL (approx. 200 mM) | [3] |
| Suggested Stock Conc. | 10-50 mM | [6] |
| Storage | -20°C for up to 1 month; -80°C for up to 6 months |[2] |
Example Preparation (20 mM Stock): To prepare a 20 mM stock solution, dissolve 4.1 mg of this compound powder in 1 mL of DMSO.[6]
Table 2: Recommended Working Concentrations & Reference IC50 Values
| Application | Suggested Concentration Range | Notes |
|---|---|---|
| Cell Growth Inhibition | 1 µM - 100 µM | Initial range for dose-response curve.[13] |
| Cell Cycle Analysis | 1 µM, 10 µM, 50 µM | Example concentrations for assessing G1 arrest.[9] |
| Western Blot (p-EGFR) | 1 µM - 50 µM | Pre-treatment for 1-2 hours before EGF stimulation.[1][12] |
| Related Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Tyrphostin AG494 | A549 (NSCLC) | Growth Inhibition | 6.16 µM | [4] |
| Tyrphostin AG1478 | A549 (NSCLC) | Growth Inhibition | 1.17 µM | [4] |
| Tyrphostin AG1296 | HS27 (Normal Fibroblast) | Viability (48h) | 20.36 µM | [13][14] |
Table 3: Expected Effect of this compound on Cell Cycle Distribution This table presents hypothetical data based on the expected G1 arrest induced by EGFR inhibition.[9] Actual results will vary.
| Treatment (e.g., 24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 - 55 | 20 - 30 | 20 - 30 |
| This compound (10 µM) | 65 - 80 | 10 - 20 | 5 - 15 |
Signaling Pathway & Workflows
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: General workflow for Western blot analysis of protein phosphorylation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution [6]
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10-50 mM stock solution by dissolving the powder in cell culture-grade DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[2]
Protocol 2: Cell Viability and Growth Inhibition (MTT Assay) [1][14][15]
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The optimal density should ensure cells are in a logarithmic growth phase at the end of the experiment.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the medium from the wells and replace it with 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blot for EGFR Phosphorylation [1][12]
This method confirms the inhibitory effect of this compound on its direct target, EGFR.
-
Cell Culture: Plate cells in 6-well plates and grow them to 70-80% confluency.
-
Starvation: Serum-starve the cells overnight (or for at least 4-6 hours) to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply a chemiluminescent substrate.
-
Signal Detection: Capture the signal using an imaging system.
-
Analysis: To normalize, the membrane can be stripped and re-probed with an antibody for total EGFR. Analyze band intensities to determine the relative levels of phosphorylated protein.
Protocol 4: Cell Cycle Analysis by Flow Cytometry [6][9]
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by trypsinization, collecting them into a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G1 phase is the expected outcome.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Tyrphostin AG30 solubility issues in aqueous buffer
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Tyrphostin AG30 in aqueous buffers. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the reliable and effective use of this inhibitor in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses the most common problems users face when preparing this compound solutions for experimental use.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer/media after dilution from DMSO stock. | This compound is poorly soluble in water.[1][2] The final concentration of DMSO may be too low to maintain solubility, or the aqueous buffer may not be optimal. | - Increase the final percentage of DMSO in your working solution, ensuring it is compatible with your experimental system (typically ≤0.5%).[2] - Consider using a solubilizing agent like PEG300 or Tween-80 in your final aqueous solution for in vivo formulations.[1][3] - Prepare fresh dilutions immediately before use and do not store aqueous solutions.[1] - Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[2] |
| Loss of inhibitory activity over a short period in aqueous solution. | This compound is likely unstable in aqueous solutions, particularly at neutral or alkaline pH, due to the oxidation of its catechol moiety.[1] | - Always prepare fresh working solutions for each experiment from a frozen DMSO stock.[1] - If compatible with your assay, use buffers at a slightly acidic pH (e.g., 6.0-6.5) to improve stability.[1] - Protect solutions from light, as related tyrphostin compounds can be photolabile.[1] |
| Inconsistent experimental results between different batches or on different days. | This can result from the degradation of this compound in either the DMSO stock or the final aqueous working solution. Repeated freeze-thaw cycles of the DMSO stock can also contribute to degradation.[1] | - Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] - Always use freshly prepared aqueous dilutions.[1] - Ensure consistent preparation methods, including the final DMSO concentration and pH of the aqueous buffer. |
| Color change (e.g., to pink or brown) of the aqueous solution. | This is a strong indicator of the oxidation of the catechol group.[1] | - Discard the solution immediately.[1] - Prepare a fresh solution, minimizing exposure to air (oxygen) and light.[1] - Consider de-gassing your aqueous buffer before preparing the dilution.[1] |
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is sparingly soluble in aqueous solutions and buffers.[2] For most biological experiments, it is recommended to first prepare a concentrated stock solution in 100% high-purity, anhydrous DMSO.[2][4]
Q2: What is the recommended method for preparing a this compound stock solution?
A2: The recommended method is to dissolve this compound powder in high-purity DMSO to create a concentrated stock solution, typically between 10 mM and 50 mM.[2] Ensure the powder is completely dissolved by vortexing.[2] Sonication can also be used to aid dissolution.[4] Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][5]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue due to the low aqueous solubility of this compound.[2] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" of the solution.[2] To prevent this, ensure the final DMSO concentration in your medium is low (typically ≤0.5%) and dilute the stock solution by adding it dropwise to your vigorously vortexing or stirring culture medium.[2] Preparing intermediate dilutions can also be helpful.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound powder should be stored at -20°C.[2] Concentrated stock solutions prepared in DMSO should be stored in tightly sealed vials in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), and protected from light.[5][6] It is advisable to minimize freeze-thaw cycles to maintain the compound's integrity.[2] Aqueous working solutions are not stable and should be prepared fresh for each experiment.[1]
Quantitative Data Summary
The following tables summarize the solubility and storage information for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molarity | Notes |
| DMSO | ≥ 41 mg/mL (up to 125 mg/mL with sonication)[6][7][8] | ~199.83 mM (up to 609.25 mM)[6][7] | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[4] |
| Ethanol | ~3-10 mg/mL[2][7] | ~30 mM[2] | Lower solubility compared to DMSO.[7] |
| Aqueous Buffer (pH 7.2) | Sparingly Soluble[2] | Not Reported | Not recommended for preparing stock solutions. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[3] | Desiccate and protect from light.[9] |
| DMSO Stock Solution | -20°C | Up to 1 month[5][6] | Aliquot to avoid freeze-thaw cycles and protect from light.[1][2] |
| -80°C | Up to 6 months[6][8] | ||
| Aqueous Working Solution | Room Temperature or 37°C | Use Immediately | Do not store.[1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 205.17 g/mol )[5]
-
Anhydrous, high-purity DMSO[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.[5]
-
To prepare a 20 mM stock solution, dissolve 4.1 mg of this compound in 1 mL of DMSO.[5]
-
Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution.[5][8] The solution should be clear.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[4][8]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile vials to minimize freeze-thaw cycles.[2][5]
-
Store the aliquots at -20°C or -80°C, protected from light.[2][5]
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Place the desired volume of pre-warmed cell culture medium into a sterile conical tube. For this example, we will prepare 10 mL.
-
While vigorously vortexing or stirring the medium, add 10 µL of the 20 mM stock solution drop-by-drop into the 10 mL of medium. This creates a 1:1000 dilution.
-
The final concentration of this compound will be 20 µM, and the final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[2]
-
Use the freshly prepared working solution immediately to avoid potential precipitation over time.[1][2] Do not store diluted aqueous solutions.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: EGFR signaling and this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
How to prevent Tyrphostin AG30 precipitation in media
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Tyrphostin AG30 in cell culture media, ensuring experimental consistency and reliability.
Troubleshooting Guide: Preventing Precipitation
This guide addresses the most common issues encountered when preparing and using this compound solutions in experimental settings.
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation is a frequent issue stemming from the low aqueous solubility of this compound.[1][2] The compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[1][3] When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a visible precipitate.[1]
Q2: What is the best way to prepare the stock solution to minimize solubility issues?
A2: Proper stock solution preparation is critical. The recommended method is to dissolve this compound powder in high-purity, anhydrous DMSO to create a concentrated stock solution, typically between 10 mM and 50 mM.[1][4] The hygroscopic nature of DMSO means it can absorb moisture from the air, which significantly reduces the solubility of this compound; therefore, always use fresh, high-quality DMSO.[3] If the compound does not dissolve completely with vortexing, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can aid dissolution.[1][4]
Q3: What is the correct procedure for diluting the stock solution into the media to prevent precipitation?
A3: The dilution technique is crucial. To prevent precipitation, the DMSO stock solution should be added to the aqueous medium in a way that allows for rapid and uniform dispersion. The recommended procedure is to add the stock solution dropwise into pre-warmed (37°C) cell culture medium while vigorously vortexing or stirring.[1] It is also best practice to prepare fresh working solutions for each experiment and use them immediately, as storing diluted aqueous solutions can lead to precipitation over time.[1][2][3]
Q4: I followed the procedures, but I'm still seeing precipitation or inconsistent results. What else could be wrong?
A4: If issues persist, consider these factors:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid both compound precipitation and cytotoxicity to your cells.[1][4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock solution, which can degrade the compound.[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4]
-
Serum Interaction: Components within fetal bovine serum (FBS) can sometimes interact with small molecule inhibitors, affecting their stability and activity.[3] If you observe variability, consider performing your assay in serum-free or reduced-serum media, provided the cells remain viable under these conditions.[3]
-
Light Exposure: Some related tyrphostin compounds are known to be photolabile. It is good practice to protect solutions containing this compound from light.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? this compound is highly soluble in organic solvents, with anhydrous Dimethyl Sulfoxide (DMSO) being the most recommended for preparing concentrated stock solutions.[1][3] It is also soluble in ethanol, though to a lesser extent, and is sparingly soluble in aqueous buffers.[1]
Q2: What are the recommended storage conditions for this compound? this compound powder should be stored at -20°C.[1] Concentrated stock solutions prepared in DMSO should be stored in tightly sealed, single-use aliquots to minimize freeze-thaw cycles.[1][3] For optimal stability, store stock solutions at -20°C for up to one month or at -80°C for up to six months to a year.[3][4][5]
Q3: Can I store this compound after it has been diluted in culture medium? No, it is not recommended. Aqueous working solutions of this compound should be prepared fresh immediately before each use.[2][3] Storing the compound in aqueous media can lead to precipitation and degradation, resulting in a loss of inhibitory activity.[1][2]
Q4: What is the mechanism of action for this compound? this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7][8] It acts by competitively binding to the ATP-binding site within the EGFR kinase domain, which prevents receptor autophosphorylation.[8] This action blocks the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, and has also been shown to inhibit the activation of STAT5.[7][9][10]
Data Presentation
Table 1: Quantitative Solubility and Storage Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 205.17 g/mol | [4] |
| Solubility in DMSO | ≥ 41 mg/mL (up to 125 mg/mL with sonication) | [4] |
| Solubility in Ethanol | ~10 mg/mL | [1] |
| Aqueous Solubility | Sparingly Soluble / Practically Insoluble | [1][3] |
| Recommended Stock Conc. | 10 mM - 50 mM in DMSO | [1][4] |
| Final DMSO Conc. in Media | < 0.5% | [4] |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6-12 months) | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro assays.[4]
-
Materials:
-
Procedure:
-
Allow this compound powder and DMSO to reach room temperature before use.[4]
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.05 mg of this compound powder into the tared tube.[4]
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.[4]
-
Vortex the tube for 1-2 minutes to dissolve the compound.[4]
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes until all particulates are dissolved.[4]
-
Once completely dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile tubes.[4]
-
Store aliquots at -20°C or -80°C, protected from light.[1][3]
-
Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium
This protocol provides a general method for diluting a concentrated DMSO stock into cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Place the desired volume of pre-warmed cell culture medium into a sterile conical tube (e.g., 10 mL).
-
To achieve a 50 µM final concentration from a 10 mM stock, a 1:200 dilution is needed. For 10 mL of medium, you will add 50 µL of the stock solution.
-
While vigorously vortexing or stirring the medium, add the 50 µL of the 10 mM stock solution drop-by-drop into the 10 mL of medium.[1]
-
This dilution results in a final DMSO concentration of 0.5%, which is generally well-tolerated by most cell lines.[1][4]
-
Use the freshly prepared working solution immediately to avoid potential precipitation.[1][2] Do not store this diluted solution.[1]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tyrphostin AG30 Incubation Time In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tyrphostin AG30 incubation time for in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective protein tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6][7][8] It functions by competing with ATP for its binding site within the EGFR's intracellular kinase domain.[2][5] This action inhibits the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, which are crucial for cell proliferation and survival.[2][5][9] Notably, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of EGFR signaling.[1][2][3][4]
Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A2: A general starting point for in vitro experiments is a concentration range of 1-100 µM.[1] The optimal incubation time is highly dependent on the specific cell type and the experimental endpoint.
-
For cell viability and proliferation assays (e.g., MTT, MTS): An initial incubation time of 24 to 72 hours is commonly used.[1][10]
-
For signaling pathway studies (e.g., Western blot for protein phosphorylation): Much shorter incubation times, ranging from 15 minutes to a few hours, are typically sufficient to observe effects on EGFR phosphorylation.[1]
It is critical to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.[1][10]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10-50 mM.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[10] For long-term storage, keep the stock solution at -20°C or -80°C.[3] It is recommended to prepare fresh working dilutions in your cell culture medium for each experiment.[1]
Q4: I'm observing high variability in my IC50 values for this compound between experiments. How can I improve reproducibility?
A4: IC50 value variability can be influenced by several experimental factors. To improve consistency:
-
Standardize Protocols: Strictly adhere to your experimental protocol, including cell seeding density, treatment duration, and reagent concentrations.[10]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[10]
-
Consistent Assay Method: Use the same viability assay (e.g., MTT, MTS, CellTiter-Glo) for all related experiments as different assays measure different aspects of cell health and can yield different IC50 values.[10]
-
Consistent Data Analysis: Employ a standardized method for calculating the IC50 from your dose-response curves.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of EGFR phosphorylation observed in Western blot. | Insufficient Incubation Time: The inhibitor may not have had enough time to effectively block kinase activity. | Perform a time-course experiment with shorter incubation periods (e.g., 15 min, 30 min, 1h, 2h) to identify the optimal inhibition time.[1] |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. | Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the IC50 for EGFR phosphorylation inhibition.[1] | |
| High Cell Confluency: Highly confluent cells can have altered signaling pathway activity. | Ensure cells are in the exponential growth phase and at an appropriate confluency (typically 70-80%) at the time of treatment.[1] | |
| Inconsistent results in cell viability assays. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. | Ensure a uniform single-cell suspension before seeding and consider using a multichannel pipette for consistent cell distribution.[1] |
| High DMSO Concentration: The solvent for this compound can be toxic to cells at high concentrations. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v) and include a vehicle control (medium with the same DMSO concentration as the treated wells).[1] | |
| Unexpected cytotoxic effects in a normal (non-cancerous) cell line. | High EGFR Dependence: The normal cell line may have an unusually high dependence on EGFR signaling for survival. | Verify the EGFR expression level in your cell line using methods like Western blot or flow cytometry.[6] |
| Off-Target Effects: At higher concentrations, this compound may inhibit other kinases.[6][10] | Perform a detailed dose-response curve to determine if the cytotoxicity is dose-dependent. Consider using a structurally different EGFR inhibitor or siRNA/shRNA against EGFR to confirm the observed phenotype is due to EGFR inhibition.[10] |
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in public literature, and it is strongly recommended that researchers determine these values empirically for their specific experimental systems. The following table provides a summary of expected effects and starting points for experimental design.
| Assay Type | Cell Line | Recommended Starting Concentration | Recommended Incubation Time | Expected Effect |
| EGFR Phosphorylation Inhibition | EGFR-expressing cells | 1-100 µM | 15 minutes - 4 hours | Inhibition of ligand-induced EGFR phosphorylation. |
| Cell Viability / Proliferation (e.g., MTT) | Various | 1-100 µM | 24, 48, or 72 hours | Reduction in cell viability in EGFR-dependent cell lines. |
| Cell Cycle Analysis | Various | 1-50 µM | 24 or 48 hours | Potential for cell cycle arrest, typically at the G1/S or G2/M checkpoint.[2][11][12] |
| STAT5 Activation | Primary Erythroblasts | Not specified | Not specified | Inhibition of c-ErbB-induced STAT5 activation.[3][13] |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on EGFR phosphorylation.
-
Cell Seeding: Plate cells in 6-well plates and allow them to grow to 70-80% confluency.[9]
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours.[9][10]
-
This compound Incubation: Pre-treat cells with various concentrations of this compound (and a DMSO vehicle control) for a range of short incubation times (e.g., 15, 30, 60, 120 minutes).[1][9]
-
EGF Stimulation: Stimulate the cells with an appropriate ligand, such as 50-100 ng/mL of EGF, for 10-15 minutes to induce EGFR phosphorylation.[9][10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[10]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment and allow them to adhere overnight.[10]
-
This compound Incubation:
-
MTT Addition and Incubation: Four hours before the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][8]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Tyrphostin AG30 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility when working with Tyrphostin AG30.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its primary mechanism of action involves competing with ATP for its binding site within the kinase domain of EGFR.[2][4] This prevents the autophosphorylation of EGFR, a critical step for the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][3] Consequently, this compound can impede the growth of cells that are dependent on this signaling pathway.[1]
Q2: My this compound is not dissolving properly. What could be the issue?
Incomplete dissolution is a frequent source of experimental variability.[5] Key factors to consider are:
-
Solvent Choice: this compound is practically insoluble in water. Anhydrous Dimethyl Sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions.[5]
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[5] Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle.[5]
-
Sonication: To aid dissolution, sonication can be utilized.[5]
Q3: I am observing inconsistent results in my cell-based assays. What are the common causes?
Inconsistent results in cell-based assays can arise from several factors:[5]
-
Compound Precipitation: When a concentrated DMSO stock solution is diluted into an aqueous cell culture medium, this compound can precipitate. To mitigate this, ensure the final DMSO concentration in your medium is low (typically ≤0.5%) and add the stock solution to your culture medium while vortexing or stirring.
-
Cell Line Variability: Different cell lines can show varied sensitivity to this compound due to differences in EGFR expression levels, mutations in downstream signaling pathways, or drug efflux pump activity. It is essential to generate a dose-response curve for each new cell line.[5]
-
Incubation Time: The optimal incubation time can differ depending on the cell line and the specific endpoint being measured. A time-course experiment is advisable to determine the ideal duration for your assay.[5][6]
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors and impact their activity. If you observe persistent variability, consider performing your experiments in serum-free or reduced-serum media, after confirming cell viability under these conditions.[5]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can evolve over time in culture.[5]
Q4: How can I improve the reproducibility of my IC50 value measurements for this compound?
IC50 values are inherently variable and can be influenced by multiple experimental parameters. To enhance reproducibility:[5]
-
Standardize Protocols: Strictly adhere to a standardized experimental protocol, including cell seeding density, treatment duration, and reagent concentrations.[5]
-
Consistent Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) assess different aspects of cell health and can produce different IC50 values. Use the same assay for all comparable experiments.[5]
-
Consistent Data Analysis: Employ a consistent method for calculating the IC50 from your dose-response curves.[5]
Q5: How can I be sure that the observed effects are due to EGFR inhibition and not off-target activity?
While this compound is a selective EGFR inhibitor, off-target effects can occur, especially at higher concentrations.[5] To confirm on-target activity:
-
Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of a specific inhibitory effect. A shallow or biphasic curve may suggest off-target effects or cytotoxicity.[5]
-
Phosphorylation Analysis: Directly measure the phosphorylation status of EGFR and its downstream effectors, like STAT5, using Western blotting to confirm target engagement at the concentrations used in your experiments.[4][5]
-
Orthogonal Approaches: Use a structurally different EGFR inhibitor to see if it produces the same phenotype. Additionally, using siRNA or shRNA to knock down EGFR should result in a similar biological effect.[5]
-
Rescue Experiments: To confirm that the observed phenotype is due to EGFR inhibition, you can perform a rescue experiment by overexpressing a drug-resistant mutant of EGFR to see if it reverses the effects of this compound.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitate forms when diluting stock solution into aqueous media. | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is low (≤0.5%). Add the stock solution dropwise to vigorously stirring or vortexing media. Consider preparing intermediate dilutions. |
| High variability in cell viability (e.g., MTT) assay results between experiments. | Inconsistent cell seeding density, variability in drug concentration due to improper dissolution or storage, contamination of cell cultures. | Ensure consistent cell numbers are seeded. Prepare fresh stock solutions in anhydrous DMSO and store them properly. Regularly check for and discard contaminated cultures.[1] |
| No cytotoxic effect observed even at high concentrations. | The cell line may not depend on the EGFR signaling pathway for survival and proliferation. | Confirm the activity of your this compound compound on a sensitive, EGFR-dependent cancer cell line as a positive control. Investigate alternative dominant signaling pathways in your cell line.[1] |
| High cytotoxicity observed in a normal cell line at low concentrations. | The cell line may have an unusually high dependence on EGFR signaling for survival, or there may be off-target effects. | Verify the EGFR expression level in your cell line. Perform a detailed dose-response curve with smaller concentration increments to accurately determine the IC50.[1] |
| IC50 values vary significantly between experimental repeats. | Inconsistent protocols, changes in cell characteristics over time (passage number), different data analysis methods. | Strictly standardize all experimental parameters. Use cells from a consistent and low passage number range. Employ a uniform method for IC50 calculation.[5] |
Quantitative Data
| Compound | Primary Target(s) | IC50 Value | Notes |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | Highly selective for EGFR over ErbB2 and PDGFR.[4][6][8] |
| Tyrphostin AG490 | JAK2 | ~10-11 µM | Also inhibits JAK3 (~12-20 µM), EGFR (0.1-2 µM), and ErbB2 (13.5 µM).[1][9][10] |
| Tyrphostin AG1296 | PDGFR | 0.3-0.8 µM | Also inhibits c-Kit (1.8 µM) and FLT3. No activity against EGFR.[5][11] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1][9]
-
Drug Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[3][12]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[3][9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1][3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[7][12]
Protocol 2: Western Blotting for EGFR and STAT5 Phosphorylation
This protocol outlines the steps to assess the inhibition of EGFR and STAT5 phosphorylation by this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-EGFR, total EGFR, p-STAT5, total STAT5, loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.[5]
-
Treatment and Stimulation: Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate EGFR.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.[4][5]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[4][5]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. stemcell.com [stemcell.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 9. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AG 490, JAK2/3 inhibitor (CAS 133550-30-8) | Abcam [abcam.com]
Off-target effects of Tyrphostin AG30 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG30. The information focuses on addressing potential off-target effects, particularly at high concentrations, and ensuring the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5][6][7][8] It functions by competing with ATP for its binding site in the EGFR kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.[5][7][8]
Q2: Are there known off-target effects of this compound, especially at high concentrations?
Q3: My cells are showing higher-than-expected cytotoxicity at high concentrations of this compound. Is this due to off-target effects?
High cytotoxicity at elevated concentrations could be a result of off-target activity or non-specific effects.[4] It is crucial to differentiate between potent on-target EGFR inhibition and other cellular impacts. The following troubleshooting guide can help you investigate the cause of the observed cytotoxicity.
Q4: How can I confirm that the observed cellular effects in my experiment are specifically due to EGFR inhibition by this compound?
To ensure that your results are a direct consequence of EGFR inhibition, you should perform a dose-response curve and consider using orthogonal approaches. A classic sigmoidal dose-response curve is indicative of a specific inhibitory effect. Additionally, using a structurally different EGFR inhibitor or employing siRNA/shRNA to knock down EGFR should produce similar biological effects, confirming that the phenotype is on-target.
Troubleshooting Guide: Unexpected Cellular Effects
If you encounter unexpected results, such as high cytotoxicity or inconsistent data, when using this compound, consult the following guide.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at concentrations intended to be selective for EGFR. | 1. The cell line may be exquisitely sensitive to EGFR inhibition. 2. Off-target kinase inhibition. 3. Non-specific cellular toxicity. | 1. Perform a detailed dose-response experiment to determine the precise IC50 value for your cell line. 2. Assess the phosphorylation status of EGFR and downstream effectors like STAT5 via Western blot to confirm target engagement at the concentrations used. 3. Test for off-target effects by examining the activity of related kinases (see Table 2). |
| Variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Degradation of this compound stock solution. 3. Variation in cell culture conditions (e.g., serum concentration). | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh stock solutions of this compound in DMSO and store them appropriately. 3. Standardize cell culture conditions, including serum percentage and incubation times. |
| No significant effect on cell viability even at high concentrations. | 1. The cell line may not be dependent on the EGFR signaling pathway for survival. 2. The this compound compound may be inactive. | 1. Confirm EGFR expression in your cell line using Western blot or flow cytometry. 2. Use a positive control cell line known to be sensitive to EGFR inhibition (e.g., A431). |
Off-Target Considerations for the Tyrphostin Family
While specific off-target data for this compound is limited, examining the selectivity of other members of the tyrphostin family can provide insights into potential cross-reactivity at higher concentrations.
| Tyrphostin Compound | Primary Target(s) | Known Off-Target(s) / IC50 Values | Target Class |
| This compound | EGFR | Data not readily available in reviewed literature. | Receptor Tyrosine Kinase |
| Tyrphostin AG1478 | EGFR | Highly selective for EGFR over ErbB2 and PDGFR. (IC50 ~3 nM for EGFR) | Receptor Tyrosine Kinase |
| Tyrphostin AG490 | JAK2 | Also inhibits EGFR (IC50 = 2 µM), ErbB2 (IC50 = 13.5 µM), and JAK3 (IC50 = 20 µM). Does not affect Lck, Lyn, Btk, Syk, Jak1, Tyk2, or Src.[1] | Non-receptor Tyrosine Kinase |
| Tyrphostin AG1296 | PDGFR | A potent inhibitor of the Platelet-Derived Growth Factor Receptor. | Receptor Tyrosine Kinase |
Experimental Protocols
Western Blot for EGFR and STAT5 Phosphorylation
This protocol allows for the direct assessment of this compound's on-target activity in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT5, anti-total-STAT5, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
In Vitro Kinase Assay
This assay can be adapted to test the inhibitory effect of high concentrations of this compound on EGFR or other kinases.
Materials:
-
Recombinant kinase (e.g., EGFR, PDGFR, JAK2)
-
Kinase buffer
-
ATP
-
Peptide substrate
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
In a multi-well plate, add the kinase buffer, the tyrphostin inhibitor at various concentrations, and the recombinant kinase.
-
Initiate the reaction by adding ATP and the substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the signal according to the detection reagent manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Tyrphostin AG30 Cytotoxicity in Normal Cell Lines
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Tyrphostin AG30 on normal (non-cancerous) cell lines.
Disclaimer: Direct experimental data on the cytotoxicity of this compound across a wide range of normal cell lines is limited in publicly available literature. The information provided here is based on its known mechanism of action as a selective Epidermal Growth Factor Receptor (EGFR) inhibitor and data extrapolated from related compounds. It is imperative that researchers conduct their own dose-response experiments to determine the specific cytotoxic effects of this compound on their cell line of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] Its core mechanism involves competitively binding to the ATP-binding site within the EGFR's intracellular kinase domain.[1][5] This action blocks the autophosphorylation of EGFR, which is a crucial step in activating downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][6][7] By inhibiting EGFR, this compound can impede the growth of cells dependent on this signaling pathway.[8]
Q2: Should I expect to see cytotoxicity with this compound in my normal cell line?
The cytotoxic effect of this compound on normal cell lines is expected to be dependent on the cell's level of EGFR expression and its reliance on the EGFR signaling pathway for survival and proliferation.[8] Many normal cells have lower basal EGFR activity compared to cancer cells that can be "addicted" to this pathway.[8] Consequently, this compound is anticipated to show lower cytotoxicity in normal cells compared to EGFR-dependent cancer cells.[8] However, cytotoxicity can occur at higher concentrations due to off-target effects or the inhibition of basal EGFR signaling essential for normal cell function.[8]
Q3: Are there any published IC50 values for this compound in normal cell lines?
Q4: What are the potential off-target effects of this compound in normal cells?
While this compound is characterized as a selective EGFR inhibitor, it may exhibit off-target effects, especially at higher concentrations.[10] These could include the inhibition of other structurally related tyrosine kinases that might be vital for the viability of specific normal cell types.[8] If unexpected cytotoxicity is observed at low concentrations, the possibility of off-target effects should be considered.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in a normal cell line at low concentrations. | 1. The cell line may have an unusually high dependence on EGFR signaling for survival. 2. The compound concentration may be too high for this specific cell line. 3. Potential off-target effects.[8][10] | 1. Verify the EGFR expression level in your cell line. 2. Perform a dose-response experiment with a wider range of lower concentrations. 3. Use a structurally different EGFR inhibitor or an siRNA/shRNA knockdown of EGFR to see if the effect is replicated.[10] |
| No cytotoxic effect observed even at high concentrations. | 1. The normal cell line may not be dependent on the EGFR signaling pathway for survival and proliferation.[8] 2. The compound may not be active. 3. Suboptimal experimental conditions. | 1. Confirm the activity of your this compound compound on a sensitive, EGFR-dependent cancer cell line as a positive control.[8] 2. Investigate alternative dominant signaling pathways in your normal cell line.[8] 3. Review and optimize your experimental protocol, including incubation time and cell seeding density.[10] |
| IC50 values vary between experiments. | 1. Inconsistent cell seeding density. 2. Variability in incubation time.[10] 3. Differences in compound preparation or storage. 4. Cell line variability (e.g., passage number).[10] | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Perform a time-course experiment to determine the optimal incubation duration.[10] 3. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. 4. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Specific IC50 values for this compound in normal cell lines are not widely documented. The table below summarizes inhibitory concentrations for related tyrphostin compounds to provide a comparative context.
| Compound | Cell Line/System | Effect | Concentration/IC50 | Citation |
| Tyrphostin AG1296 | HS27 (Normal Human Fibroblasts) | Decreased cell viability | Significant at 25, 50, and 100 µM | [9] |
| Tyrphostin A9 | MCF10A (Non-malignant breast epithelial) | Antiproliferative activity (IC50) | > 100 µM | [11] |
| Tyrphostin A9 | Vero (Normal kidney epithelial) | Antiproliferative activity (IC50) | 88.5 µM | [11] |
| Tyrphostin A9 | MDCK (Normal kidney epithelial) | Antiproliferative activity (IC50) | 74.0 µM | [11] |
| Tyrphostin AG490 | Prediabetic NOD mice | Immunologic and metabolic effects | Not applicable | [12] |
Experimental Protocols
General Cell Viability Assessment using MTT Assay
This protocol provides a generalized method for determining the cytotoxicity of this compound.
Materials:
-
Normal cell line of interest
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the normal cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8][13] Allow cells to adhere and grow for 24 hours.[8]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[8] Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium and add 100 µL of the medium containing different concentrations of this compound.[8] Include a vehicle control with the same concentration of DMSO used for the highest drug concentration.[8]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This method is used to confirm the inhibitory effect of this compound on EGFR activation in whole cells.[1]
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.[1]
-
Serum Starvation: Serum-starve the cells overnight to reduce basal EGFR activity.[1]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[1]
-
Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits EGFR autophosphorylation and downstream signaling.
Caption: General workflow for determining this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Tyrphostin AG490 agent modestly but significantly prevents onset of type 1 in NOD mouse; implication of immunologic and metabolic effects of a Jak-Stat pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting Tyrphostin AG30 dissolution problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tyrphostin AG30.
Troubleshooting Dissolution Problems
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] However, its low aqueous solubility can present challenges during experimental setup.[5] This guide addresses common dissolution issues.
FAQs: Dissolution and Stability
Q1: In which solvents is this compound soluble?
A1: this compound is sparingly soluble in aqueous solutions but has high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[6][7] For most biological experiments, preparing a concentrated stock solution in 100% anhydrous DMSO is recommended.[6][7]
Q2: My this compound is not dissolving properly in DMSO. What could be the issue?
A2: Several factors can affect dissolution in DMSO:
-
Solvent Quality: DMSO is hygroscopic, meaning it can absorb moisture from the air.[7] This absorbed water can significantly reduce the solubility of this compound.[7] Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle.[7]
-
Dissolution Technique: To aid dissolution, vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed until the solution is clear.[1] Gentle warming to 37°C for 5-10 minutes can also help.[6]
Q3: After diluting my DMSO stock solution in aqueous media, a precipitate forms. Why is this happening and how can I prevent it?
A3: This is a common problem due to the poor aqueous solubility of this compound.[5][6] When the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can "crash out" of the solution.[6] To prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid both precipitation and cytotoxicity.[1][6]
-
Dilution Method: Add the DMSO stock solution dropwise to your aqueous medium while vigorously vortexing or stirring.[6] This helps to disperse the compound quickly.
-
Fresh Preparations: Always prepare fresh working solutions for each experiment and use them immediately.[5][7] Do not store diluted aqueous solutions.[6]
Q4: How should I store this compound solutions?
A4: Proper storage is crucial for maintaining the compound's integrity.
-
Powder: Store this compound powder at -20°C.[6]
-
DMSO Stock Solutions: Aliquot the concentrated DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Protect solutions from light.[5][6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molarity (approx.) | Notes |
| DMSO | ≥ 41 mg/mL | ≥ 199.83 mM | Can be increased to 125 mg/mL with sonication. Use fresh, anhydrous DMSO as it is hygroscopic.[1][2][8] |
| Ethanol | ~10 mg/mL | ~30 mM | Lower solubility compared to DMSO.[6] |
| Aqueous Buffer (pH 7.2) | Sparingly Soluble | Not Reported | Not recommended for creating stock solutions.[6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | Up to 3 years[2] |
| In DMSO | -20°C | Up to 1 month[1][2] |
| In DMSO | -80°C | Up to 6 months[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 205.17 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes[1]
-
Calibrated analytical balance[1]
-
Vortex mixer[1]
-
Water bath sonicator[1]
Procedure:
-
Preparation: Allow the this compound powder and DMSO to come to room temperature before use.[1]
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh 2.05 mg of this compound powder into the tube.[1]
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.[1]
-
Dissolution: Vortex the tube for 1-2 minutes. If not fully dissolved, sonicate in a water bath for 5-10 minutes until the solution is clear. Visually inspect to ensure no particulates are present.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare Medium: Place the desired volume of pre-warmed aqueous medium into a sterile conical tube.
-
Dilution: While vigorously vortexing or stirring the medium, add the required volume of the 10 mM DMSO stock solution drop-by-drop. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock.
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[6]
-
Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation. Do not store aqueous dilutions.[6]
Mandatory Visualizations
EGFR Signaling Pathway and this compound Inhibition
This compound functions as a competitive inhibitor at the ATP-binding site within the EGFR's tyrosine kinase domain.[1] This action prevents the autophosphorylation of the receptor, a crucial step in activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[1][5][9]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Dissolution
This workflow provides a systematic approach to addressing common dissolution challenges.
Caption: Troubleshooting workflow for this compound dissolution.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ClinPGx [clinpgx.org]
Impact of DMSO concentration on Tyrphostin AG30 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental use of Tyrphostin AG30, with a specific focus on the impact of Dimethyl Sulfoxide (DMSO) concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions and therefore requires an organic solvent for creating concentrated stock solutions.[1] Anhydrous, high-purity DMSO is the highly recommended solvent for this purpose.[2]
Q2: What is a typical concentration for a this compound stock solution in DMSO?
A2: It is common to prepare stock solutions of this compound in DMSO at concentrations ranging from 10 mM to 50 mM.[1][3] For example, to prepare a 20 mM stock solution, you would dissolve 4.1 mg of this compound (Molecular Weight: 205.17 g/mol ) in 1 mL of DMSO.[4]
Q3: How should I store my this compound DMSO stock solution?
A3: To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is best to store the DMSO stock solution in small aliquots.[1][5] For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[3][6]
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a frequent issue arising from the low aqueous solubility of this compound.[1] To prevent precipitation, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.5%).[1][7] It is also recommended to add the DMSO stock solution dropwise into the vigorously stirring or vortexing culture medium.[1] Preparing intermediate dilutions in the culture medium can also be beneficial.
Q5: What is the maximum final concentration of DMSO that is safe for cells in culture?
A5: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive.[8] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8] For sensitive cell lines or to minimize any potential off-target effects of the solvent, it is advisable to keep the final DMSO concentration at or below 0.1%.[8] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as used for the highest this compound concentration.[2][9]
Q6: Can the concentration of DMSO affect the experimental results?
A6: Yes, the concentration of DMSO can impact experimental outcomes. High concentrations of DMSO can be toxic to cells, inhibiting cell proliferation and potentially leading to cell death.[10][11] It is essential to perform dose-response experiments for your specific cell line to determine the non-toxic range of DMSO. Furthermore, components in fetal bovine serum (FBS) can interact with small molecule inhibitors, and the presence of DMSO might influence these interactions.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. The DMSO may have absorbed moisture, which reduces its solvating capacity.[2] 2. Insufficient mixing. | 1. Use fresh, high-quality, anhydrous DMSO from a newly opened bottle.[2] 2. Vortex the solution thoroughly. Gentle warming at 37°C for 5-10 minutes or sonication can also aid in dissolution.[1][2] |
| Inconsistent IC50 values for this compound between experiments. | 1. Variability in experimental protocols (e.g., cell seeding density, treatment duration).[2] 2. Use of cells with high or inconsistent passage numbers.[2] 3. Degradation of this compound in stock or working solutions.[5] | 1. Strictly standardize all experimental parameters. 2. Use cells within a consistent and low passage number range.[2] 3. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the DMSO stock.[5] |
| No or low inhibition of EGFR phosphorylation observed. | 1. Insufficient incubation time for the inhibitor to act.[7] 2. The concentration of this compound is too low. 3. The compound has degraded. | 1. For signaling pathway studies, shorter incubation times (minutes to a few hours) are often sufficient.[7] Perform a time-course experiment to optimize this. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Use a fresh aliquot of the stock solution. |
| High background cytotoxicity in vehicle control wells. | 1. The final DMSO concentration is too high for the specific cell line being used.[7] | 1. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. 2. Reduce the final DMSO concentration in your experiment to a non-toxic level (ideally ≤0.1%). |
Quantitative Data Summary
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Value | Notes |
| Molecular Weight | 205.17 g/mol | [3][6] |
| Solubility in DMSO | ≥ 41 mg/mL (up to 125 mg/mL with sonication) | [3][12] Use fresh, anhydrous DMSO as it is hygroscopic.[2][12] |
| Recommended Stock Concentration | 10 mM - 50 mM | [1][3] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [3][6] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [1][7] Aim for ≤ 0.1% for sensitive cells.[8] |
Table 2: General Recommendations for DMSO Concentration in Cell Culture
| DMSO Concentration | General Effect on Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal cytotoxicity.[8] | Recommended for sensitive cells and to minimize off-target effects. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[8] | A common working range, but cytotoxicity should be verified for each cell line. |
| 1% | May not cause toxicity in some cell lines, but the risk of off-target effects increases.[8][13] | Use with caution and thorough validation. |
| > 1% | Increased likelihood of cytotoxicity and inhibition of cell proliferation.[11] | Generally not recommended for cell-based assays. |
| 5% | Considered very high and can lead to the dissolution of cell membranes.[8] | Avoid for cell culture experiments. |
| 10% | Used as a cryoprotectant for freezing cells.[8][10] | Not for use in routine cell culture. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution (20 mM in DMSO)
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening.[4]
-
Weighing: Accurately weigh 4.1 mg of this compound.
-
Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the powder.[4]
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.[1] If necessary, gentle warming (37°C) or sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]
-
Treatment Preparation: Prepare serial dilutions of the this compound DMSO stock solution in a complete cell culture medium. Ensure the final DMSO concentration remains constant across all treatment wells and in the vehicle control (e.g., 0.1%).[2]
-
Cell Treatment: Remove the overnight medium and add the medium containing the different concentrations of this compound or the vehicle control.[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.[2][4]
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[14]
Visualizations
Caption: Inhibition of the EGFR-STAT5 signaling pathway by this compound.
Caption: General experimental workflow for in vitro analysis of this compound.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Tyrphostin AG30 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with Tyrphostin AG30. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions by competing with ATP for its binding site within the kinase domain of EGFR.[1][2][4][5] This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[4][6][7] Consequently, this compound blocks cellular processes that are dependent on EGFR activation, such as cell proliferation and survival.[1] A key downstream effect is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[3][4][6][7]
Q2: My this compound is not dissolving properly. What could be the issue?
A2: Issues with dissolving this compound often stem from the choice and quality of the solvent. Anhydrous DMSO is highly recommended for preparing stock solutions.[8] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can significantly reduce the solubility of this compound.[8][9] Always use fresh, high-quality DMSO and allow the this compound powder to equilibrate to room temperature before opening the vial to minimize moisture condensation.[7]
Q3: I am observing inconsistent IC50 values for this compound between experiments. How can I improve reproducibility?
A3: IC50 values can be influenced by several experimental parameters. To improve reproducibility, it is crucial to standardize your protocols.[8] Key factors to control include:
-
Cell Seeding Density: Ensure a uniform number of cells are seeded in each well.[10][11]
-
Cell Passage Number: Use cells within a consistent and low passage number range.[8]
-
Treatment Duration: Maintain a consistent incubation time with the compound.[8]
-
Reagent Concentrations: Use consistent concentrations of all reagents, including serum.[8]
-
Assay Method: Use the same viability or kinase assay for all related experiments as different methods can yield different IC50 values.[8]
-
Data Analysis: Employ a consistent method for calculating the IC50 from your dose-response curves.[8]
Q4: How can I be sure that the observed effects are due to EGFR inhibition and not off-target activity?
A4: While this compound is a selective EGFR inhibitor, off-target effects can occur, especially at higher concentrations.[8] To confirm that the observed effects are due to EGFR inhibition, you can:
-
Analyze the Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of a specific inhibitory effect. A shallow or biphasic curve may suggest off-target effects or cytotoxicity.[8]
-
Perform Rescue Experiments: Overexpressing a drug-resistant mutant of EGFR could reverse the effects of this compound, confirming on-target activity.[8]
-
Use Orthogonal Approaches: Employ a structurally different EGFR inhibitor to see if it produces a similar phenotype. Alternatively, using siRNA or shRNA to knock down EGFR should yield a similar biological effect.[8]
-
Analyze Target Phosphorylation: Directly assess the phosphorylation status of EGFR and its downstream effectors like STAT5 via Western blotting to confirm target engagement at the concentrations used in your experiments.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition of EGFR phosphorylation observed in Western blot. | Insufficient inhibitor concentration. | Perform a dose-response experiment with a broader concentration range (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the IC50 for EGFR phosphorylation inhibition in your specific cell line.[10] |
| High cell confluence. | Ensure cells are in the exponential growth phase and at an appropriate confluence (typically 70-80%) at the time of treatment.[10] | |
| Insufficient incubation time. | For signaling pathway studies, shorter incubation times of minutes to a few hours may be sufficient. Conduct a time-course experiment to determine the optimal duration.[8][10] | |
| High variability in cell viability assays (e.g., MTT). | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for accurate distribution.[10] |
| High DMSO concentration. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v) and include a vehicle control with the same DMSO concentration as the treated wells.[10] | |
| Serum interaction. | Components in fetal bovine serum (FBS) can interact with small molecule inhibitors. Consider performing the assay in serum-free or reduced-serum media, ensuring cell viability under these conditions.[8] | |
| No cytotoxic effect observed even at high concentrations in a normal cell line. | The cell line may not be dependent on the EGFR signaling pathway for survival. | Confirm the activity of your this compound compound on a sensitive, EGFR-dependent cancer cell line as a positive control.[11] |
| Investigate alternative signaling pathways that may be dominant in your normal cell line.[11] |
Quantitative Data Summary
While specific IC50 values for this compound are not consistently available in the public domain and should be determined empirically for your specific experimental setup, the following table summarizes available qualitative and related quantitative information.
| Compound | Target/Pathway | Effect | Cell Line/System | Concentration | Citation |
| This compound | EGFR/c-ErbB, STAT5 | Inhibition of c-ErbB-induced self-renewal and STAT5 activation | Primary Erythroblasts | - | [3][7] |
| Tyrphostin AG490 | JAK3/STAT5a/b | Inhibition of autokinase activity and phosphorylation | Human T cells | IC50 = 25 µM (for IL-2-mediated proliferation) | [4] |
| Tyrphostin-47 | Cyclin B1 | 90% reduction in protein level | MCF-7 breast cancer cells | 100 µM | [4] |
| Tyrphostin AG825 & AG879 | IL-6-induced STAT3 phosphorylation | Dose-dependent inhibition | Schwannoma cells | IC50 ≈ 15 µM | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2][13]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).[2]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[8][11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7][8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][12]
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of this compound concentration to determine the IC50 value.[2]
Western Blotting for EGFR and STAT5 Phosphorylation
This method is used to assess the inhibition of EGFR and STAT5 phosphorylation by this compound.[8]
Materials:
-
Cell line expressing EGFR
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-p-STAT5 (e.g., Tyr694), anti-total-STAT5, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[8]
-
Starve cells in serum-free medium for 12-24 hours.[8]
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.[8]
-
Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate EGFR.[8]
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.[8]
Visualizations
Caption: this compound inhibits EGFR autophosphorylation.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logical steps for troubleshooting inconsistent data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Dealing with Tyrphostin AG30 hygroscopic properties
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Tyrphostin AG30. Due to its hygroscopic properties and low aqueous solubility, this potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor presents unique challenges in experimental settings.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure reliable and reproducible results.
Quantitative Data Summary
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring experimental success. The following tables summarize key quantitative data regarding its solubility and storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | ≥125 mg/mL[1][3] | ~609 mM | Use of fresh, anhydrous DMSO is crucial as absorbed moisture can significantly reduce solubility.[2] Sonication may be required to achieve higher concentrations.[3] |
| DMSO | ≥41 mg/mL[1][4] | ~200 mM | --- |
| DMSO | ≥25 mg/mL[5] | ≥75 mM | --- |
| Ethanol | ~10 mg/mL[5] | ~30 mM | Lower solubility compared to DMSO.[1] |
| Aqueous Buffer (pH 7.2) | Sparingly Soluble[5] | Not Reported | Prone to precipitation when diluted from a DMSO stock.[5] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[3] | 3 years | --- |
| Solid Powder | 4°C[3] | 2 years | --- |
| In Solvent (DMSO) | -80°C[3][4][6] | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| In Solvent (DMSO) | -20°C[3][6] | 1 month | --- |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, with a focus on problems arising from its hygroscopic nature and low water solubility.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer/media after dilution from DMSO stock. [7] | This compound is poorly soluble in water.[5] The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).- Consider using a solubilizing agent like PEG300 or Tween-80.[7]- Prepare fresh dilutions immediately before use and do not store aqueous solutions.[7] |
| Inconsistent experimental results between batches or on different days. [7] | Degradation of this compound in either the DMSO stock solution or the final aqueous working solution. Repeated freeze-thaw cycles of the DMSO stock can also lead to degradation.[7] | - Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]- Always use freshly prepared aqueous dilutions.[7]- Ensure consistent preparation methods, including the final DMSO concentration and pH of the aqueous buffer. |
| Loss of inhibitory activity over a short period in aqueous solution. [7] | This compound is likely unstable in aqueous solutions, especially at neutral or alkaline pH, due to the oxidation of its catechol moiety.[7] | - Prepare fresh working solutions for each experiment from a frozen DMSO stock.[7]- If compatible with your assay, use buffers at a slightly acidic pH (e.g., pH 6.0-6.5) as catechols are generally more stable under these conditions.[7]- Protect solutions from light, as related tyrphostin compounds can be photolabile.[7] |
| Color change (e.g., to pink or brown) of the aqueous solution. [7] | This indicates oxidation of the catechol group in this compound, leading to its degradation.[7] | - Discard the solution and prepare a fresh one immediately before use.- De-gas aqueous buffers to remove dissolved oxygen, which can accelerate oxidation. |
| Difficulty dissolving this compound powder in DMSO. [2] | The DMSO may have absorbed moisture from the air due to its hygroscopic nature, reducing its solvating power for this compound.[2] | - Use fresh, high-quality, anhydrous DMSO from a newly opened bottle.[2]- Sonication can be used to aid dissolution.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8] It binds to the ATP-binding site in the intracellular kinase domain of EGFR, which prevents autophosphorylation and blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cell proliferation and survival.[1][9]
Q2: How should I prepare a stock solution of this compound? A2: It is recommended to prepare a concentrated stock solution (typically 10-50 mM) by dissolving this compound powder in anhydrous, high-purity DMSO.[5][6] Ensure the powder is completely dissolved by vortexing; sonication may also be necessary.[2][5] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this? A3: This is a common issue due to the low aqueous solubility of this compound.[5] To prevent precipitation, ensure the final DMSO concentration in your medium is low (typically ≤0.5%) and add the DMSO stock solution dropwise to your culture medium while vigorously vortexing or stirring.[5] Preparing intermediate dilutions can also be helpful.[5]
Q4: Is this compound stable in aqueous solutions? A4: this compound has limited stability in aqueous solutions, particularly at neutral or alkaline pH.[7] Its catechol group is susceptible to oxidation, which can be accelerated by oxygen and light.[7] Therefore, it is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.[7]
Q5: How can I verify the stability of this compound in my experimental buffer? A5: The most reliable method to assess the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7] This involves incubating the compound in your buffer under your experimental conditions and measuring its concentration at various time points. A decrease in the peak area corresponding to this compound over time indicates degradation.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 205.17 g/mol )[6]
-
Anhydrous, high-purity DMSO[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Carefully weigh out 2.05 mg of this compound powder into a sterile microcentrifuge tube.[6]
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.[6]
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.[6] If particulates remain, sonicate the tube for 5-10 minutes until the solution is clear.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6] Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Prepare Medium: Place the desired volume of pre-warmed medium into a sterile conical tube.
-
Dilution: While vigorously vortexing or stirring the medium, add the required volume of the 10 mM stock solution drop-by-drop to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Final DMSO Concentration: This 1:1000 dilution results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[5]
-
Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation and degradation.[5] Do not store diluted aqueous solutions.[5]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound dissolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fresh vs. Frozen Tyrphostin AG30 Working Solutions
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and use of Tyrphostin AG30 solutions. Addressing common issues related to the stability and solubility of this potent Epidermal Growth Factor Receptor (EGFR) inhibitor, this guide will help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
To ensure the stability and integrity of this compound, it is crucial to follow proper preparation and storage procedures. First, a concentrated stock solution should be prepared in a high-purity, anhydrous organic solvent, with Dimethyl Sulfoxide (DMSO) being the most recommended.[1][2] The powder should be allowed to equilibrate to room temperature before dissolving.[3] To create a stock solution, dissolve the this compound powder in anhydrous DMSO to a concentration of 10-50 mM.[2] If necessary, vortexing and sonication can be used to ensure the compound is completely dissolved.[4][5]
Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation.[1][6] For short-term storage, these aliquots can be kept at -20°C for up to one month.[1][5][7] For long-term storage, it is recommended to store the aliquots at -80°C for up to a year.[1][8]
Q2: What is the difference between a stock solution and a working solution?
A stock solution is a concentrated solution of a compound, in this case, this compound dissolved in DMSO. This concentrated form is more stable for storage. A working solution is a more diluted solution prepared from the stock solution for immediate use in an experiment.[9] The working solution is typically prepared in an aqueous buffer or cell culture medium at the final concentration required for the assay.[9]
Q3: Should I use freshly prepared or frozen working solutions of this compound?
It is strongly recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment.[1][6] this compound is unstable in aqueous solutions, and storing it in this form, even when frozen, can lead to degradation and a loss of inhibitory activity.[6] The catechol moiety in the structure of this compound is susceptible to oxidation, a process that can be accelerated in aqueous environments.[6]
Q4: Why are aqueous solutions of this compound unstable?
The instability of this compound in aqueous solutions is primarily due to its chemical structure. The catechol (3,4-dihydroxyphenyl) group is prone to oxidation, especially at neutral or alkaline pH and in the presence of dissolved oxygen.[6] This oxidation can lead to a change in the color of the solution (e.g., to pink or brown) and a significant loss of its biological activity.[6] Factors such as light and temperature can also increase the rate of degradation.[6]
Q5: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, always prepare aqueous working solutions fresh from a properly stored, frozen DMSO stock immediately before use.[6] It is also advisable to protect solutions from light.[6] If compatible with your experimental setup, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) may help improve stability.[6] Additionally, ensure the final DMSO concentration in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer/media after dilution from DMSO stock. | This compound is poorly soluble in water.[6] The final DMSO concentration may be too low to maintain solubility. | - Prepare fresh dilutions immediately before use and do not store aqueous solutions.[6]- Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system).[6]- Consider using a solubilizing agent like PEG300 or Tween-80.[6] |
| Inconsistent experimental results between batches or on different days. | This can be due to the degradation of this compound in either the DMSO stock solution or the final aqueous working solution.[6] Repeated freeze-thaw cycles of the DMSO stock can also lead to degradation.[6] | - Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][6]- Always use freshly prepared aqueous dilutions.[6]- Ensure consistent preparation methods, including the final DMSO concentration and pH of the aqueous buffer.[6] |
| No or low inhibition of the target pathway (e.g., EGFR phosphorylation). | The compound may have degraded, or the concentration may be too low for your specific cell line. | - Confirm the activity of your this compound on a sensitive, EGFR-dependent cancer cell line as a positive control.[11]- Perform a dose-response experiment to determine the optimal concentration for your cell line.[1][10]- Ensure that you are using freshly prepared working solutions.[1][6] |
| Color change (e.g., to pink or brown) of the aqueous solution. | This is likely due to the oxidation of the catechol moiety of this compound, indicating degradation of the compound.[6] | - Discard the solution and prepare a fresh working solution from a new aliquot of the DMSO stock.[6]- Prepare smaller volumes of the working solution more frequently to ensure it is used quickly after preparation. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Value/Recommendation | Source(s) |
| Molecular Weight | 205.17 g/mol | [5] |
| Solubility in DMSO | ≥ 41 mg/mL | [5][8] |
| Solubility in Ethanol | ~10 mg/mL | [2] |
| Solubility in Water | Practically insoluble | [1][6] |
| Recommended Stock Solution Solvent | Anhydrous DMSO | [1] |
| Recommended Stock Concentration | 10 mM - 50 mM | [5] |
| Storage of Powder | -20°C for up to 3 years | [7][8] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month-80°C for up to 1 year | [1][7][8] |
| Storage of Aqueous Working Solution | Not recommended; prepare fresh for each use | [1][6] |
| Final DMSO Concentration in Media | < 0.5% to avoid cytotoxicity | [5][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before use.[5]
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.05 mg of this compound powder into the tared tube.[5]
-
Add 1 mL of anhydrous DMSO to the tube.[5]
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[5]
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[5]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: Preparation of Fresh this compound Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for immediate use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the final concentration and volume of the working solution needed for your experiment.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.[3] For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the pre-warmed medium.
-
It is recommended to add the DMSO stock solution dropwise to the culture medium while vortexing or stirring to prevent precipitation.[2]
-
Use the freshly prepared working solution immediately to treat your cells.[1]
-
Remember to include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as your highest this compound concentration.[3]
Protocol 3: Western Blotting to Assess EGFR Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of EGFR.
Procedure:
-
Cell Culture and Treatment: Seed cells and grow them to 70-80% confluency.[12] Pre-treat the cells with various concentrations of freshly prepared this compound working solution for 1-2 hours.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[1]
-
Visualizations
Caption: Inhibition of the EGFR signaling pathway by this compound.[13][14]
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Tyrphostin AG30 vs other tyrphostin family inhibitors
In the landscape of kinase inhibitor research, the tyrphostin family represents a foundational class of compounds instrumental in dissecting cellular signaling pathways.[1][2] This guide provides a detailed comparison of Tyrphostin AG30 with other key members of the tyrphostin family, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data.
This compound has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Its mechanism of action involves competing with ATP at the kinase domain's binding site, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell proliferation and survival.[5][6] A primary documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[5]
Performance Comparison of Tyrphostin Family Inhibitors
The efficacy of tyrphostin inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.[7] A lower IC50 value signifies greater potency.[7] The selectivity of these inhibitors is assessed by comparing their IC50 values against a panel of different kinases.
| Inhibitor | Primary Target(s) | IC50 Value | Target Class |
| This compound | EGFR | Data not publicly available[6][8] | Receptor Tyrosine Kinase |
| Tyrphostin AG1478 | EGFR | ~3 nM[1][10][11][12][13] | Receptor Tyrosine Kinase |
| ErbB2 (HER2) | >100 µM[1] | Receptor Tyrosine Kinase | |
| Tyrphostin AG490 | JAK2 | ~10 µM[14][15] | Non-receptor Tyrosine Kinase |
| EGFR | 0.1 - 2 µM[14][15] | Receptor Tyrosine Kinase | |
| JAK3 | ~20 µM[14] | Non-receptor Tyrosine Kinase | |
| ErbB2 (HER2) | 13.5 µM[14][15] | Receptor Tyrosine Kinase | |
| Tyrphostin AG1296 | PDGFR | 0.3 - 0.8 µM[16][17] | Receptor Tyrosine Kinase |
| c-Kit | 1.8 µM[17] | Receptor Tyrosine Kinase | |
| FGFR | 12.3 µM[17] | Receptor Tyrosine Kinase | |
| EGFR | No activity[17] | Receptor Tyrosine Kinase |
Signaling Pathway Inhibition
Tyrphostin inhibitors target different nodes within cellular signaling networks. This compound and AG1478 are primarily used to investigate EGFR-mediated pathways, while AG490 is valuable for studying the JAK/STAT pathway.[7] AG1296 is a specific tool for probing the PDGFR signaling cascade.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 15. stemcell.com [stemcell.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
Tyrphostin AG30: A Comparative Guide to Efficacy and Specificity in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with other alternative inhibitors.[1][2][3] The content is designed to offer an objective analysis of its performance, supported by experimental data and detailed methodologies, to aid in research and development applications.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the binding site within the EGFR tyrosine kinase domain.[4] This action prevents the autophosphorylation of the receptor, a crucial step in the activation of downstream signaling pathways that are pivotal for cell proliferation, survival, and differentiation.[2][4] A primary and well-documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation.[4]
Efficacy and Specificity: A Comparative Analysis
Table 1: Comparison of IC50 Values for EGFR Inhibitors
| Inhibitor | Primary Target(s) | IC50 Value (EGFR) | Target Class |
| This compound | EGFR | Data not available | Receptor Tyrosine Kinase |
| Tyrphostin AG1478 | EGFR | 3 nM | Receptor Tyrosine Kinase |
| Tyrphostin AG490 | JAK2, EGFR | 100 nM (EGFR) | Non-receptor and Receptor Tyrosine Kinase |
| Gefitinib | EGFR | ~33 nM (cell-free) | Receptor Tyrosine Kinase |
| Erlotinib | EGFR | 2 nM (cell-free) | Receptor Tyrosine Kinase |
| Lapatinib | EGFR, HER2 | 10.2 nM (EGFR) | Receptor Tyrosine Kinase |
Note: The lack of a publicly available, broad kinase selectivity profile for this compound limits a detailed quantitative discussion of its specificity against other kinases.[5]
Signaling Pathway and Inhibition
The EGFR signaling cascade is a critical pathway in cellular proliferation and survival. Its dysregulation is implicated in various cancers. This compound targets the initial step of this cascade, preventing the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.
References
Validating Tyrphostin AG30 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with alternative inhibitors. We present supporting experimental data and detailed methodologies for key assays to validate its target engagement in a cellular context.
This compound operates through competitive inhibition of the ATP-binding site within the EGFR's tyrosine kinase domain.[1] This action prevents the receptor's autophosphorylation, a critical step for the activation of downstream signaling pathways.[1][2][3] Consequently, key cellular processes reliant on EGFR activation, such as cell proliferation and survival, are inhibited.[1][4] The primary downstream signaling cascades affected include the MAPK/ERK and PI3K/Akt pathways, as well as the activation of STAT5.[2][5]
Comparative Analysis of EGFR Inhibitors
Validating the efficacy of this compound necessitates a quantitative comparison with other compounds targeting EGFR. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. While a specific IC50 value for this compound is not consistently reported in publicly available literature, its potency is demonstrated through the inhibition of downstream cellular events.[3]
| Inhibitor | Primary Target(s) | Reported IC50 (EGFR) | Notes |
| This compound | EGFR | Not explicitly found | Described as a potent and selective inhibitor of EGFR signaling.[1][3] |
| Gefitinib | EGFR | ~33 nM (cell-free) | A first-generation, reversible EGFR inhibitor.[3] |
| Erlotinib | EGFR | 2 nM (cell-free) | Another first-generation, reversible EGFR inhibitor.[3] |
| Lapatinib | EGFR, HER2 | 10.2 nM (EGFR, purified) | A dual tyrosine kinase inhibitor. |
| Tyrphostin AG1478 | EGFR | ~3 nM (in vitro) | A highly potent and selective tyrphostin family member.[3] |
Visualizing the Mechanism of Action
To understand the molecular interactions and experimental validation processes, the following diagrams illustrate the key signaling pathway and workflows.
EGFR Signaling Inhibition by this compound.
Experimental Protocols for Target Engagement
Confirming that an inhibitor interacts with its intended target within the complex cellular environment is crucial. Below are detailed protocols for widely accepted methods to validate EGFR target engagement.
Western Blotting for EGFR Phosphorylation
This method directly assesses the inhibitory effect of this compound on EGFR's enzymatic activity by measuring its autophosphorylation levels. A decrease in phosphorylated EGFR (p-EGFR) upon treatment indicates successful target engagement.
Materials:
-
Cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and serum
-
This compound and other EGFR inhibitors
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate A431 cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.[3]
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control (DMSO) for 1-2 hours.[3]
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-p-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with anti-total-EGFR and anti-GAPDH antibodies.[3]
-
Western Blotting Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct physical interaction between a drug and its target protein in cells. The principle is that ligand binding stabilizes the target protein, increasing its thermal stability.
Materials:
-
Cells expressing the target protein (EGFR)
-
This compound or other inhibitors
-
PBS with protease inhibitors
-
Detergent-containing lysis buffer (for membrane proteins)
-
Thermal cycler or heating blocks
-
Centrifuge
-
Western blotting reagents (as listed above)
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control (DMSO) at a desired concentration (e.g., 10 µM) and incubate at 37°C for 1 hour to allow compound binding.[3]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells using a suitable lysis buffer. For transmembrane proteins like EGFR, a buffer containing detergent is required after the heating step to solubilize the membrane.
-
Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble EGFR remaining at each temperature by Western blotting, as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR from the Western blots.
-
Plot the percentage of soluble EGFR relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.[3]
-
Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
This compound is a potent and selective inhibitor of EGFR, making it a valuable tool for studying EGFR-mediated signaling. Validating its target engagement is essential for the interpretation of experimental results. The methodologies provided in this guide, particularly Western blotting for phosphorylation status and the Cellular Thermal Shift Assay, offer robust approaches to confirm the direct interaction of this compound with EGFR in a cellular environment. By comparing its effects with other known EGFR inhibitors, researchers can gain a comprehensive understanding of its potency and selectivity, aiding in the design and interpretation of studies in cell biology and drug development.
References
- 1. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the EGFR Inhibitors Tyrphostin AG30 and AG1478
This guide provides a detailed comparison of two tyrphostin-class epidermal growth factor receptor (EGFR) inhibitors, Tyrphostin AG30 and Tyrphostin AG1478. It is intended for researchers, scientists, and drug development professionals interested in the specific activity and experimental application of these compounds.
Mechanism of Action
Both this compound and AG1478 function as potent and selective inhibitors of the EGFR tyrosine kinase. They exert their inhibitory effects by competing with ATP for its binding site within the catalytic domain of the receptor. This competitive inhibition prevents the autophosphorylation of EGFR upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.
Data Presentation: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the available IC50 values for this compound and AG1478 against EGFR. It is important to note the distinction between a biochemical assay, which measures the direct inhibition of the purified enzyme, and a cellular assay, which measures the effect on whole cells and can be influenced by factors such as cell membrane permeability.
| Inhibitor | Assay Type | Target | IC50 Value | Notes |
| Tyrphostin AG1478 | Biochemical (cell-free) | EGFR Tyrosine Kinase | ~3 nM[1][2][3][4] | Highly potent and selective for EGFR over other kinases like ErbB2 and PDGFR. |
| This compound | Cellular | EGFR (in A431 cells) | ~30 µM | This value reflects the concentration needed to inhibit EGFR-mediated effects in a cellular context. Biochemical IC50 data is not readily available in the public domain. |
Signaling Pathway Inhibition
This compound and AG1478, by inhibiting EGFR, block multiple downstream signaling pathways critical to cell growth and survival. The diagram below illustrates the primary signaling cascades affected.
Caption: Inhibition of EGFR signaling by this compound and AG1478.
Experimental Protocols
The following are generalized protocols for determining the IC50 values of kinase inhibitors. These methods are representative of the techniques used to characterize this compound and AG1478.
In Vitro Kinase Assay (Biochemical IC50)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (Tyrphostin) stock solution in DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence (e.g., for ADP-Glo™ assay)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: Add the diluted compound to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO only) and background (no enzyme).
-
Enzyme and Substrate Addition: Add the recombinant EGFR kinase and the peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Cellular IC50)
This assay measures the effect of a compound on the proliferation and viability of a cell line that depends on EGFR signaling (e.g., A431). The MTT assay is a common example.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Tyrphostin) stock solution in DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow
The diagram below outlines a general workflow for determining the IC50 value of a kinase inhibitor.
Caption: General experimental workflow for IC50 determination.
References
A Comparative Guide: Tyrphostin AG30 vs. First-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental EGFR inhibitor, Tyrphostin AG30, and clinically established first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232). The objective is to offer a comprehensive overview of their mechanisms of action, inhibitory potency, and the experimental protocols utilized for their evaluation, thereby assisting researchers in making informed decisions for drug discovery and development.
Mechanism of Action: A Shared Target
Both this compound and first-generation EGFR inhibitors, including gefitinib and erlotinib, function by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein crucial for regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a common factor in the development of many cancers.[1]
These inhibitors act as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR's intracellular tyrosine kinase domain.[1][2] By blocking the binding of ATP, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1][2] this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector in the EGFR signaling cascade.[3][4] First-generation EGFR inhibitors also block downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal for cell proliferation and survival.[5]
First-generation EGFR inhibitors like gefitinib and erlotinib bind reversibly to the EGFR kinase domain.[6]
Performance Comparison: Potency and Specificity
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While extensive quantitative data for first-generation EGFR inhibitors is widely available, specific IC50 values for this compound are not consistently reported in publicly accessible literature.[1][3] It is consistently described as a potent and selective EGFR inhibitor.[4][7]
For comparative context, the table below summarizes the available data on the inhibitory concentrations of these compounds. It is important to note that IC50 values can vary based on experimental conditions, such as the specific assay and cell line used.[8]
| Inhibitor | Target(s) | Reported IC50 (EGFR) | Notes |
| This compound | EGFR | Data not available in the reviewed literature. | Described as a potent and selective inhibitor of EGFR.[9] For context, the related compound Tyrphostin AG1478 has an IC50 for EGFR of approximately 3 nM.[1] |
| Gefitinib | EGFR | 2 - 37 nM | A first-generation EGFR inhibitor.[1] Efficacy can be higher in cancers with activating mutations in the EGFR gene.[10] |
| Erlotinib | EGFR | 2 nM | Another first-generation EGFR inhibitor.[11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cellular Thermal Shift Assay (CETSA) for Tyrphostin AG30: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with other alternative inhibitors. The focus is on the application of the Cellular Thermal Shift Assay (CETSA) to verify target engagement in a cellular context, supplemented with comparative data from traditional in vitro kinase assays.
Introduction to this compound and Target Engagement
This compound is a member of the tyrphostin family of protein kinase inhibitors. Its primary target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention. This compound inhibits EGFR by competing with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.[2]
Verifying that a drug candidate directly interacts with its intended target within the complex environment of a living cell is a crucial step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of target engagement in intact cells and tissues.[2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation. This thermal stabilization can be quantified and used to confirm target engagement.[2]
Comparative Analysis of this compound and Alternative EGFR Inhibitors
While this compound is a potent inhibitor of EGFR, a variety of other inhibitors targeting this receptor have been developed, including Gefitinib, Erlotinib, and Lapatinib. A direct comparison of their target engagement profiles using CETSA provides valuable insights into their cellular efficacy.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a biochemical assay. The following table summarizes the reported IC50 values for this compound and selected alternative EGFR inhibitors. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | Reported IC50 (EGFR) | Notes |
| This compound | EGFR | Potent and selective inhibitor | Specific IC50 values are not consistently reported in publicly available literature, but it is characterized as a highly potent inhibitor of EGFR.[3][4] |
| Gefitinib | EGFR | ~2-37 nM | A clinically approved first-generation EGFR inhibitor.[5] |
| Erlotinib | EGFR | ~2-10 nM | A clinically approved first-generation EGFR inhibitor.[5] |
| Lapatinib | EGFR, HER2 | ~10.2 nM (EGFR) | A dual tyrosine kinase inhibitor. |
Cellular Thermal Shift Assay (CETSA) Performance
To illustrate the expected data presentation, the following tables show representative CETSA data for a generic EGFR inhibitor.
Table 2: Representative CETSA Melting Curve Data for an EGFR Inhibitor
| Temperature (°C) | % Soluble EGFR (Vehicle Control) | % Soluble EGFR (+ EGFR Inhibitor) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Table 3: Representative Isothermal Dose-Response CETSA (ITDR-CETSA) Data for an EGFR Inhibitor
| Inhibitor Concentration (nM) | % Soluble EGFR (at 55°C) |
| 0.1 | 52 |
| 1 | 60 |
| 10 | 75 |
| 100 | 88 |
| 1000 | 90 |
| 10000 | 91 |
From the ITDR-CETSA data, an EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization, can be calculated. This provides a measure of the inhibitor's potency in a cellular context.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation and survival. This compound, by inhibiting EGFR autophosphorylation, blocks these downstream signals.
Cellular Thermal Shift Assay (CETSA) Workflow
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis.
Experimental Protocols
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection method
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the kinase, peptide substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to assess the target engagement of this compound with EGFR in intact cells.[2]
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against EGFR and a loading control)
Procedure:
-
Cell Treatment: Culture A431 cells to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Heat Treatment: Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Immediately cool the tubes on ice. Lyse the cells using three freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant. Determine the protein concentration of each sample.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against total EGFR, followed by a secondary antibody. Visualize the bands using a chemiluminescence detection system. To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for EGFR at each temperature for both the vehicle- and this compound-treated samples. Normalize the intensities to the non-heated control. Plot the percentage of soluble EGFR against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[2]
Conclusion
This compound is a potent and selective inhibitor of EGFR, a key target in cancer therapy. The Cellular Thermal Shift Assay provides a robust method to confirm the direct binding of this compound to EGFR within the complex environment of a living cell. While direct quantitative CETSA data for this compound is not widely available, the protocols and comparative data presented in this guide offer a framework for researchers to evaluate its cellular target engagement and compare its performance against other EGFR inhibitors. Such studies are essential for the continued development and characterization of targeted cancer therapeutics.
References
Tyrphostin AG30: A Comparative Guide to Confirming EGFR Inhibition via Western Blot
For researchers in oncology and cell signaling, confirming the on-target effect of a kinase inhibitor is a critical step in drug development and mechanistic studies. This guide provides a comparative framework for validating the inhibition of the Epidermal Growth Factor Receptor (EGFR) by Tyrphostin AG30, a potent and selective EGFR tyrosine kinase inhibitor.[1][2] Efficacy will be assessed by examining the phosphorylation status of EGFR (p-EGFR) using a Western blot, a standard and reliable method for this purpose.
While this compound is recognized for its selective inhibition of EGFR, publicly available quantitative data, such as IC50 values, are limited.[3] To provide a comprehensive comparison, this guide includes data on two well-characterized, clinically relevant EGFR inhibitors: Gefitinib and Erlotinib (B232).
Performance Comparison of EGFR Inhibitors
The inhibitory potency of small molecule inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[4] The following table summarizes the available IC50 values for this compound's close analog, Tyrphostin AG1478, as well as for Gefitinib and Erlotinib against EGFR and in various cancer cell lines. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Primary Target | Reported IC50 (Cell-Free Assay) | Cellular IC50 (Cell Line) | Reference |
| This compound | EGFR | Data not readily available | Data not readily available | |
| Tyrphostin AG1478 | EGFR | ~3 nM | - | |
| Gefitinib | EGFR | - | 13.06 nM (HCC827), 77.26 nM (PC9), 0.003 µM (H3255), 0.39 µM (11-18) | [5][6] |
| Erlotinib | EGFR | 2 nM | 20 nM (HNS), 29 nM - >20 µM (NSCLC panel), 1.53 µM (A-431), 3.98 µM (SK-BR-3), 5.01 µM (BT-474), 9.80 µM (T-47D), 1.26 µM (BxPC-3), 5.8 µM (AsPc-1) | [7][8][9] |
Visualizing EGFR Inhibition
To understand the mechanism of action of this compound, it is essential to visualize its point of intervention within the EGFR signaling cascade.
Experimental Protocol: p-EGFR Western Blot
This protocol details the steps to confirm EGFR inhibition by this compound through the detection of phosphorylated EGFR (p-EGFR) levels in a cellular context.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed an appropriate number of cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer containing protease and phosphatase inhibitors to each plate and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading and to normalize the p-EGFR signal, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control.
-
Quantify the band intensities using densitometry software. The level of EGFR inhibition can be determined by the decrease in the p-EGFR/total EGFR ratio in this compound-treated cells compared to the EGF-stimulated control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JAK2 Inhibition: Tyrphostin AG30 vs. Tyrphostin AG490
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Tyrphostin AG30 and Tyrphostin AG490, with a specific focus on their efficacy as inhibitors of Janus Kinase 2 (JAK2). This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing JAK2 inhibition, and provides visual representations of relevant signaling pathways and experimental workflows to aid in research and drug development decisions.
Introduction to Tyrphostins and JAK2 Inhibition
Tyrphostins are a class of synthetic compounds known for their ability to inhibit protein tyrosine kinases. Dysregulation of these kinases is a common factor in numerous diseases, including cancer and inflammatory disorders, making them key targets for therapeutic development. Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for a variety of cytokines and growth factors. The JAK/STAT signaling pathway, initiated by JAK2 activation, is crucial for hematopoiesis, immune response, and cell proliferation. Consequently, inhibitors of JAK2 are of significant interest for treating myeloproliferative neoplasms and other diseases driven by aberrant JAK/STAT signaling.
This guide directly compares two members of the tyrphostin family, AG30 and AG490, to elucidate their respective roles and potencies in the context of JAK2 inhibition.
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Tyrphostin AG490 against JAK2 and other relevant kinases. It is important to note that IC50 values can vary based on the specific assay conditions.
| Inhibitor | Primary Target(s) | JAK2 IC50 | Other Relevant Kinase IC50s |
| This compound | EGFR | Not Reported / Presumed Inactive | EGFR: Potent and selective inhibitor |
| Tyrphostin AG490 | JAK2, EGFR | ~10-12 μM[1][2] | JAK3: ~20-25 μM[1][3], EGFR: ~0.1-2 μM[1][4], ErbB2: ~13.5 μM[1][4] |
Key Findings:
-
Tyrphostin AG490 is a known inhibitor of JAK2 with a reported IC50 in the low micromolar range[1][2]. It also exhibits inhibitory activity against other kinases, including JAK3, EGFR, and ErbB2[1][3][4].
-
This compound is primarily characterized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR)[5][6]. There is a lack of published data demonstrating significant direct inhibition of JAK2 by this compound.
Mechanism of Action and Signaling Pathways
Tyrphostin AG490 inhibits the JAK/STAT pathway by competing with ATP for binding to the kinase domain of JAK2. This prevents the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs typically dimerize and translocate to the nucleus to regulate gene expression. By blocking this cascade, AG490 can inhibit the proliferation and survival of cells dependent on this signaling pathway.
Experimental Protocols
To quantitatively assess and compare the inhibitory potential of compounds like this compound and AG490 against JAK2, a robust in vitro kinase assay is essential. Below is a detailed protocol for a radiometric filter-binding assay, a common method for determining kinase inhibition.
In Vitro JAK2 Kinase Inhibition Assay (Radiometric Filter-Binding)
Objective: To determine the IC50 value of a test compound (e.g., this compound, Tyrphostin AG490) for the inhibition of JAK2 kinase activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue that is a known substrate for JAK2)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05 mg/ml BSA, 5 mM MgCl₂, 1 mM MnCl₂)
-
ATP solution
-
[γ-³³P]ATP
-
Test compounds (this compound, Tyrphostin AG490) dissolved in DMSO
-
Stop solution (e.g., 0.125 M EDTA, pH 8.0)
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 1 mM, with subsequent 10-fold dilutions.
-
Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the peptide substrate to a final concentration of 10-20 µM.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a mixture of cold ATP and [γ-³³P]ATP to the wells. The final ATP concentration should be at or near the Km for JAK2.
-
-
Initiation of Reaction: Add the recombinant JAK2 enzyme to each well to start the kinase reaction. The final enzyme concentration should be optimized to ensure a linear reaction rate over the incubation period.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis:
-
Subtract the background radioactivity (negative control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Based on the available evidence, Tyrphostin AG490 is a direct inhibitor of JAK2, albeit with activity against other kinases. In contrast, this compound is a selective EGFR inhibitor with no significant reported activity against JAK2. For researchers specifically targeting the JAK2 signaling pathway, Tyrphostin AG490 is the more relevant compound for investigation. The provided experimental protocol offers a robust method for quantifying the inhibitory potency of such compounds in a controlled in vitro setting. This comparative guide serves as a valuable resource for the scientific community in the selection and application of these tyrphostins for their research endeavors.
References
A Comparative Guide to Alternatives for PDGFR Inhibition Beyond Tyrphostin AG30
For researchers, scientists, and drug development professionals investigating the intricacies of Platelet-Derived Growth Factor Receptor (PDGFR) signaling, the selection of a potent and selective inhibitor is paramount. While Tyrphostin AG30 has been utilized in research contexts, it is more prominently recognized as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] This guide provides a comprehensive comparison of more selective and clinically relevant alternatives to this compound for the inhibition of PDGFR, supported by experimental data and detailed methodologies.
The dysregulation of the PDGF/PDGFR signaling pathway is a critical factor in the pathogenesis of various diseases, including a range of cancers and fibrotic conditions.[2][3] This has led to the development of numerous small molecule inhibitors targeting the tyrosine kinase activity of PDGFR. This guide will focus on a selection of well-characterized and frequently utilized PDGFR inhibitors, including Imatinib, Sunitinib, Sorafenib, Pazopanib, and Crenolanib, comparing their performance and providing the necessary experimental context for informed selection.
Performance Comparison of PDGFR Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases. The following tables summarize the quantitative data for various PDGFR inhibitors, offering a clear comparison of their in vitro activity.
Table 1: In Vitro Potency of PDGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Target Class |
| Imatinib | PDGFRα, PDGFRβ, c-Kit, v-Abl | 100 (PDGFR), 100 (c-Kit), 600 (v-Abl) | Multi-kinase inhibitor |
| Sunitinib | PDGFRα, PDGFRβ, VEGFRs, c-Kit, FLT3 | 2 (PDGFRβ), 10 (VEGFR2) | Multi-kinase inhibitor |
| Sorafenib | PDGFRβ, VEGFRs, Raf-1, B-Raf, c-Kit, FLT3 | 57 (PDGFRβ), 90 (VEGFR2), 6 (Raf-1) | Multi-kinase inhibitor |
| Pazopanib | PDGFRα, PDGFRβ, VEGFRs, c-Kit | 46 (PDGFRα), 84 (PDGFRβ), 30 (VEGFR2) | Multi-kinase inhibitor |
| Crenolanib | PDGFRα, PDGFRβ, FLT3 | 2.1 (PDGFRα), 3.2 (PDGFRβ), 0.8 (FLT3) | Selective PDGFR/FLT3 inhibitor |
| Avapritinib | PDGFRα (especially D842V mutant), KIT | 0.24 (PDGFRα D842V) | Type I kinase inhibitor |
| CP-673451 | PDGFRα, PDGFRβ | 10 (PDGFRα), 1 (PDGFRβ) | Selective PDGFR inhibitor |
| Tyrphostin AG1296 | PDGFR | 300-500 | PDGFR inhibitor |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.[4]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDGFR signaling pathway and a typical experimental workflow.
Caption: PDGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating PDGFR Inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, adherence to standardized experimental protocols is crucial. The following are detailed methodologies for key experiments cited in the evaluation of PDGFR inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of PDGFR.
Objective: To determine the IC50 value of a test compound against PDGFRα or PDGFRβ.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5]
-
ATP at a concentration near the Km for the kinase.
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test inhibitor dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system.[5]
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 2 µL of the kinase/substrate mixture (recombinant PDGFR and peptide substrate in kinase buffer).
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the generated ADP according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fitting model.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of PDGFR inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the dose-dependent effect of a PDGFR inhibitor on the viability of PDGFR-expressing cells.
Materials:
-
PDGFR-expressing cell line (e.g., NIH/3T3, various cancer cell lines).
-
Complete cell culture medium.
-
96-well clear flat-bottom plates.
-
Test inhibitor dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of PDGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway modulation within the cell.
Objective: To assess the inhibitory effect of a compound on PDGF-induced phosphorylation of PDGFR and downstream signaling molecules like Akt and ERK.
Materials:
-
PDGFR-expressing cell line.
-
Serum-free medium for starvation.
-
PDGF ligand (e.g., PDGF-BB).
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for phospho-PDGFR, total PDGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells and allow them to grow to 70-80% confluency. Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with PDGF ligand (e.g., 50 ng/mL PDGF-BB) for a short period (e.g., 10-20 minutes).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.[8]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Compare the levels of phosphorylated proteins in inhibitor-treated cells to the PDGF-stimulated control to determine the extent of inhibition.
Conclusion
The selection of an appropriate PDGFR inhibitor requires careful consideration of its potency, selectivity, and the specific experimental context. While this compound has its applications, a range of more potent and well-characterized alternatives are available for researchers targeting the PDGFR signaling pathway. Multi-kinase inhibitors such as Imatinib, Sunitinib, and Sorafenib have demonstrated clinical efficacy in diseases driven by aberrant PDGFR signaling.[10][11] For studies requiring higher selectivity, compounds like Crenolanib and CP-673451 offer more focused inhibition of PDGFR.[10][12] The provided data tables and detailed experimental protocols serve as a valuable resource for designing and interpreting studies aimed at elucidating the role of PDGFR in health and disease, and for the preclinical evaluation of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.de [promega.de]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PathScan® PDGFR Activity Assay: Phospho-PDGFR, Phospho-SHP2, Phospho-Akt, and Phospho-p44/42 MAPK (Erk1/2) Multiplex Western Detection Cocktail II | Cell Signaling Technology [cellsignal.com]
- 10. onclive.com [onclive.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
Tyrphostin AG30: A Reversible Inhibitor in the EGFR Landscape
Tyrphostin AG30 is a reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action involves competing with ATP for binding to the catalytic site of the kinase domain. This mode of inhibition is characteristic of reversible inhibitors. The chemical structure of this compound, which includes a cyanoacrylate group, can act as a reversible Michael acceptor, further supporting its classification as a reversible inhibitor[1].
This guide provides a comparative analysis of this compound, placing its performance in context with other well-established EGFR inhibitors. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from related compounds and established experimental protocols to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of EGFR Inhibitors
While specific IC50 values for this compound are not consistently reported, it is recognized as a potent and selective inhibitor of EGFR.[2][3][4][5][6] For a comprehensive comparison, the following table summarizes the inhibitory potency of other widely studied EGFR inhibitors.
| Inhibitor | Primary Target(s) | IC50 Value (EGFR) | Target Class | Reversibility |
| This compound | EGFR | Data not readily available | Receptor Tyrosine Kinase | Reversible |
| Gefitinib | EGFR | ~2 - 37 nM | Receptor Tyrosine Kinase | Reversible |
| Erlotinib | EGFR | ~2 nM | Receptor Tyrosine Kinase | Reversible |
| Lapatinib | EGFR, HER2 | ~10.2 nM | Receptor Tyrosine Kinase | Reversible |
| Afatinib | EGFR, HER2 | ~0.5 nM | Receptor Tyrosine Kinase | Irreversible |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay type and cell line used.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
General Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase assay to determine IC50.
Experimental Protocols
In Vitro EGFR Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer. Prepare working solutions of EGFR kinase, peptide substrate, and ATP in kinase assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the diluted this compound or DMSO (vehicle control). Add the EGFR kinase to all wells except for the "no enzyme" control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[2][7]
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A431)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.[8][9][10]
References
- 1. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tyrphostin AG30: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling Tyrphostin AG30 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this potent and selective EGFR tyrosine kinase inhibitor.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, a lab coat, gloves, and safety glasses.[1][2] All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for accurate waste documentation:
| Parameter | Value |
| Molecular Formula | C₁₀H₆N₂O₂ |
| CAS Number | 118409-57-7 |
| Solubility in DMSO | ≥ 41 mg/mL |
| Recommended Stock Solution Concentration | 10 mM - 50 mM |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months[5] |
III. Step-by-Step Disposal Procedure
The disposal of this compound, whether in solid form or in a solution, must be managed as chemical waste. Adherence to local, state, and federal regulations is paramount.[6]
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste.
-
Liquid Waste: Solutions of this compound, typically dissolved in solvents like DMSO, must be disposed of as liquid chemical waste. Do not mix with aqueous waste streams.
Step 2: Containerization
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "118409-57-7"
-
The solvent used (e.g., DMSO)
-
An accurate estimation of the concentration and volume.
-
Step 3: Waste Transfer
-
For Solid Waste: Carefully sweep up the solid material and place it directly into the designated solid hazardous waste container.[1][2] Avoid generating dust.
-
For Liquid Waste: Using a funnel, carefully pour the this compound solution into the designated liquid hazardous waste container.
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container closed except when adding waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
IV. Experimental Protocols Cited
The handling and disposal procedures are informed by standard laboratory protocols for working with similar chemical compounds. Key experimental methodologies involving this compound include:
-
Preparation of Stock Solutions: This involves dissolving a precise weight of this compound powder in a suitable solvent, typically anhydrous DMSO, to a specific molar concentration.[5]
-
In Vitro Kinase Assays: These experiments measure the inhibitory effect of this compound on EGFR kinase activity, often utilizing techniques like radiometric assays or ADP-Glo™ assays.
-
Cell-Based Assays: Protocols such as MTT or CellTiter-Glo® assays are used to assess the impact of this compound on cell viability and proliferation.
-
Western Blotting: This technique is employed to analyze the phosphorylation status of EGFR and downstream signaling proteins in response to this compound treatment.
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG30
Essential protocols for the safe handling, use, and disposal of Tyrphostin AG30, a potent EGFR inhibitor, are critical for ensuring researcher safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions to minimize exposure risk and streamline laboratory workflows, from initial preparation to final waste disposal.
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] It functions by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[2][3][6] Its ability to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) is a key aspect of its mechanism.[3][4][5][7]
Essential Safety and Handling Precautions
Given its potent biological activity, this compound should be handled with a high degree of caution in a designated laboratory area.[8][9] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to create a multi-layered defense against accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - NIOSH-approved N95 or higher-rated respirator- Double-gloving (two pairs of nitrile gloves)- Chemical splash goggles- Dedicated, disposable, or non-absorbent lab coat- All operations must be performed in a certified chemical fume hood or powder containment hood.[8] |
| Solution Preparation and Handling | - Double-gloving (nitrile gloves)- Chemical splash goggles or face shield- Standard laboratory coat- All work should be conducted in a chemical fume hood.[8] |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Safety glasses with side shields- Standard laboratory coat- All cell culture work should be performed in a Class II biological safety cabinet.[8] |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Standard laboratory coat |
Operational Plan: From Receipt to Disposal
A structured operational plan is essential for the safe and efficient use of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store the powdered form of this compound at -20°C for up to 3 years.[3]
-
Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[7][10]
Table 2: Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Molecular Weight | 205.17 g/mol | [7] |
| Solubility in DMSO | ≥ 41 mg/mL | [3][6] |
| Recommended Stock Concentration | 10-50 mM | [7] |
Experimental Protocol: Preparation of a 20 mM Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
In a certified chemical fume hood, weigh 4.1 mg of this compound.
-
Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Vortex thoroughly to dissolve the compound completely.
-
Aliquot into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store as recommended in the "Receiving and Storage" section.
Experimental Use
-
When preparing working solutions for cell culture, ensure the final concentration of DMSO is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[10]
-
For in vivo studies, specific formulation protocols are required as this compound is insoluble in water.[6] A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, and contaminated lab coats) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [8][11] Waste containing DMSO should be handled as a combustible solvent and disposed of via chemical incineration.[12]
-
Decontamination: All non-disposable equipment should be decontaminated. A thorough rinse with a suitable organic solvent followed by washing with soap and water is recommended.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory action of this compound on the EGFR signaling pathway and a general experimental workflow for its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. benchchem.com [benchchem.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. DMSO disposal - General Lab Techniques [protocol-online.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
